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  • Product: Z 124-73
  • CAS: 61930-46-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Z 124-73 Antiviral Mechanism & Experimental Profiling

[1] Compound Identity: Z 124-73 (ZIMET 124/73) Chemical Class: Hetarylhydrazone / Thiazole Derivative Primary Target: Viral RNA Synthesis (Picornaviridae) CAS Registry Number: 61930-46-9[1][2][3] Executive Summary Z 124-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound Identity: Z 124-73 (ZIMET 124/73) Chemical Class: Hetarylhydrazone / Thiazole Derivative Primary Target: Viral RNA Synthesis (Picornaviridae) CAS Registry Number: 61930-46-9[1][2][3]

Executive Summary

Z 124-73 represents a distinct class of antiviral agents known as hetarylhydrazones.[1] Historically characterized in the late 1970s and early 1980s, this compound exhibits potent efficacy against specific RNA viruses (notably Mengo virus) and DNA viruses (Vaccinia virus), while showing partial activity against Rhinovirus 1B.[1]

For drug development professionals, Z 124-73 serves as a critical case study in mechanistic deconvolution .[1] Its activity profile highlights a common artifact in antiviral screening: the inhibition of host nucleoside transport.[1] This guide details the specific mechanism of action (MOA)—inhibition of viral RNA polymerization—and provides the necessary experimental protocols to distinguish this true antiviral effect from cellular metabolic interference.[1]

Chemical & Physical Characterization[1][5][6]

Before initiating biological assays, proper solubilization is required to prevent micro-precipitation which can skew high-throughput screening (HTS) data.[1]

PropertySpecification
IUPAC Name 2-[3-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol
Molecular Formula C₂₇H₂₈N₄O₂S
Molecular Weight ~472.61 g/mol
Solubility Soluble in DMSO; low solubility in aqueous media without co-solvents.[1][4]
Stability Stable at -20°C (solid).[1] DMSO stocks should be aliquoted to avoid freeze-thaw cycles.[1]

Mechanism of Action (MOA)[1]

The antiviral efficacy of Z 124-73 acts through a post-entry blockade of the viral replication complex.[1]

Primary Mechanism: Inhibition of Viral RNA Synthesis

Z 124-73 functions as a non-nucleoside inhibitor of viral replication.[1] Time-of-addition studies confirm that the compound is ineffective if added during the adsorption or penetration phases.[1] Its window of efficacy opens 1–3 hours post-infection (p.i.), correlating with the onset of viral RNA synthesis.[1]

  • Target: Viral RNA-dependent RNA polymerase (RdRp) complex or associated replication organelles.[1]

  • Effect: Complete cessation of viral RNA strand elongation.[1]

  • Specificity: Highly active against Mengo virus (Picornavirus); inactive against Influenza A/B (Orthomyxovirus).[1]

The "Transport Interference" Confounding Factor

A critical insight for researchers working with hetarylhydrazones is their tendency to inhibit cellular nucleoside transport.[1] Z 124-73 has been shown to depress the uptake of [³H]-uridine into host cells.[1][5]

  • Risk: In standard incorporation assays, this transport blockade can mimic RNA synthesis inhibition, leading to false positives.[1]

  • Resolution: The "Prelabelling" protocol (detailed in Section 4) is required to saturate the intracellular nucleotide pool before drug addition, ensuring that measured reductions in RNA synthesis are due to polymerase inhibition, not substrate starvation.

MOA Signaling Pathway

The following diagram illustrates the specific intervention point of Z 124-73 within the viral life cycle.[1]

Z124_73_MOA cluster_timing Therapeutic Window Virus Extracellular Virus Entry Adsorption & Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication Viral RNA Synthesis (Replication Complex) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Drug Z 124-73 (1-3h p.i.) Drug->Replication  BLOCKS

Caption: Z 124-73 bypasses entry steps, specifically targeting the RNA synthesis phase (1-3h post-infection).[1]

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include specific controls for the nucleoside transport artifact described above.

Validated Time-of-Addition Assay

Objective: Determine the precise stage of the viral life cycle inhibited by Z 124-73.

  • Seeding: Seed FL cells (or susceptible host line) in 24-well plates to reach 90% confluency.

  • Infection: Inoculate with Mengo virus at MOI = 10 for 1 hour at 4°C (to synchronize adsorption).

  • Wash: Remove inoculum, wash 2x with PBS, and add warm maintenance medium (Time = 0).[1]

  • Drug Pulse: Add Z 124-73 (50 µM final) at staggered intervals: 0h, 1h, 2h, 4h, 6h p.i.

  • Harvest: Collect supernatant at 12h p.i.

  • Readout: Quantify viral titer via Plaque Forming Units (PFU).

    • Expected Result: Addition at 0-2h yields >90% inhibition.[1] Addition >4h shows minimal efficacy.[1]

The "Prelabelling" RNA Synthesis Assay

Objective: Distinguish between inhibition of uridine transport and inhibition of viral RNA polymerase.[1]

  • Preparation: Cultivate host cells in suspension or monolayer.[1]

  • Prelabelling (Critical Step): Incubate cells with [³H]-uridine (1 µCi/mL) for 1 hour prior to infection.[1] This saturates the intracellular nucleotide pool.[1]

  • Infection: Infect cells with virus in the presence of Actinomycin D (to suppress host DNA-dependent RNA synthesis).[1]

  • Treatment: Add Z 124-73 immediately post-infection.[1]

  • Incubation: Incubate for 4–6 hours.

  • Precipitation: Lyse cells and precipitate RNA using cold 5% Trichloroacetic acid (TCA).

  • Quantification: Measure radioactivity in the precipitate via liquid scintillation counting.

Interpretation Logic:

  • Scenario A (Transport Block only): If Z 124-73 only blocks transport, the prelabelled pool allows viral replication to proceed.[1] Result: High CPM counts.

  • Scenario B (True Polymerase Inhibitor): Even with prelabelled pools, the virus cannot polymerize RNA.[1] Result: Low CPM counts.

  • Z 124-73 Result: Consistently follows Scenario B.

Experimental Logic Flowchart

Experiment_Logic Start Start: RNA Synthesis Assay Standard Standard Assay (Drug + 3H-Uridine together) Start->Standard Result1 Reduced 3H Incorporation Standard->Result1 Ambiguity Ambiguity: Is it Polymerase Inhibition or Transport Block? Result1->Ambiguity Prelab Prelabelling Assay (Load cells with 3H-Uridine FIRST) Ambiguity->Prelab REQUIRED VALIDATION DrugAdd Add Z 124-73 Post-Loading Prelab->DrugAdd Result2 Is RNA Synthesis still blocked? DrugAdd->Result2 Concl1 Mechanism: Transport Inhibition Only Result2->Concl1 NO Concl2 Mechanism: True Antiviral (RdRp Inhibition) Result2->Concl2 YES (Z 124-73 Behavior)

Caption: Logic flow to rule out nucleoside transport artifacts using the Prelabelling Assay.

Spectrum of Activity & Resistance[1][4]

Z 124-73 exhibits a narrow but potent spectrum, characteristic of first-generation hetarylhydrazones.[1]

Virus FamilyRepresentative VirusActivityNotes
Picornaviridae Mengo VirusHigh Primary model for efficacy.[1]
Picornaviridae Rhinovirus 1BPartial Incomplete inhibition observed.[1][3][5]
Poxviridae Vaccinia VirusHigh DNA virus; indicates mechanism may span polymerases or host factors.[1]
Orthomyxoviridae Influenza A/BNone No efficacy in vitro or in vivo.[1][3]
Togaviridae Sindbis VirusNone Resistant.[1]

Resistance Profiling: Resistance to Z 124-73 typically arises via mutations in the viral polymerase gene.[1] Cross-resistance is often observed with other thiazole-hydrazones (e.g., Z 98/69) but not with structurally distinct antivirals like guanidine.[1]

References

  • Tonew, M. (1981).[1][3][4][5] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.[1][4]

  • Veckenstedt, A., & Ulbricht, H. (1977).[1] Antiviral activity of 3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenylthiazolyl-(2)]-hydrazone (ZIMET 98/69) against Mengo virus in mice.[1] Acta Virologica, 21, 297–302.[1]

  • PubChem. (n.d.).[1] Z 124-73 Compound Summary. National Library of Medicine.[1] [1]

  • MedKoo Biosciences. (n.d.).[1] Z 124-73 Product Data Sheet.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Z 124-73 (CAS 61930-46-9)

For Researchers, Scientists, and Drug Development Professionals Foreword: A Roadmap to Characterization The landscape of antiviral drug discovery is one of constant evolution, demanding a thorough understanding of the fu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Roadmap to Characterization

The landscape of antiviral drug discovery is one of constant evolution, demanding a thorough understanding of the fundamental physicochemical properties of novel molecular entities. This guide focuses on Z 124-73 (CAS 61930-46-9), a hetarylhydrazone derivative recognized for its potent antiviral activity. While specific experimental data for Z 124-73 is not extensively documented in publicly accessible literature, this document serves as a comprehensive roadmap for its physical characterization. By leveraging knowledge of its chemical class and established analytical methodologies, we provide researchers with the foundational knowledge and detailed protocols necessary to elucidate its physical properties. This guide is structured to empower scientific inquiry, ensuring that subsequent experimental work is built upon a robust theoretical and practical framework.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's chemical identity is the cornerstone of any physicochemical analysis. Z 124-73 is systematically named 2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone.

Based on this IUPAC name, the molecular formula is determined to be C₂₇H₂₈N₄O₂S . This formula leads to a calculated molecular weight of approximately 472.61 g/mol . It is crucial for researchers to verify the molecular formula and weight of their synthesized or acquired samples, typically via high-resolution mass spectrometry, to ensure they are working with the correct compound.

Table 1: Chemical Identity of Z 124-73

ParameterValue
CAS Number 61930-46-9
IUPAC Name 2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone
Molecular Formula C₂₇H₂₈N₄O₂S
Molecular Weight 472.61 g/mol
Chemical Class Hetarylhydrazone

Predicted Physical Properties

In the absence of specific experimental data, the physical properties of Z 124-73 can be predicted based on its structural features and the known characteristics of the hetarylhydrazone class of compounds.

Table 2: Predicted Physical Properties of Z 124-73

PropertyPredicted Value/CharacteristicRationale
Appearance Yellowish to orange crystalline solidThe extended conjugation in the hydrazone and aromatic systems is likely to absorb light in the visible spectrum.[1]
Melting Point Expected to be a sharp melting point above 150 °CCrystalline organic solids with significant molecular weight and intermolecular hydrogen bonding potential typically have relatively high melting points.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)The presence of polar functional groups (-OH, -N-) suggests some affinity for polar solvents. However, the large nonpolar aromatic portion of the molecule will limit aqueous solubility.
Thermal Stability Likely stable at room temperature; decomposition expected at elevated temperatures.The molecule contains multiple functional groups that may be susceptible to thermal degradation.

Experimental Protocols for Physical Characterization

The following sections provide detailed, self-validating experimental protocols for determining the key physical properties of Z 124-73 or similar novel compounds. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of Appearance and Morphology

Objective: To visually inspect and document the physical state, color, and crystalline nature of the compound.

Methodology: Macroscopic and Microscopic Examination

  • Macroscopic Observation:

    • Place a small, dry sample of the compound on a clean, white watch glass.

    • Observe the sample under ambient laboratory lighting.

    • Record the physical state (e.g., crystalline solid, amorphous powder), color, and any notable texture.

  • Microscopic Observation:

    • Prepare a slide by dispersing a small amount of the sample in a drop of a non-solvent (e.g., mineral oil).

    • Examine the slide under a polarized light microscope.

    • Record the crystal habit (e.g., needles, plates, prisms) and observe for birefringence, which is indicative of crystallinity.

Causality of Experimental Choices: Visual inspection is the most direct and fundamental physical characterization. The use of a white background for macroscopic observation enhances color accuracy. Microscopic examination under polarized light is a standard technique to confirm the crystalline nature of a solid, as crystalline materials (with the exception of those with cubic symmetry) will rotate plane-polarized light.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range is a key indicator of purity for a crystalline solid.

Methodology: Capillary Melting Point Determination [2][3][4][5]

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[2]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.[4]

    • Invert the tube and tap it gently on a hard surface to ensure the sample is tightly packed at the sealed end.[4]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat it at a slow, controlled rate (1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This is the melting range.

Trustworthiness of the Protocol: This method is self-validating through the observation of the melting range. A pure, crystalline compound will exhibit a sharp melting range (typically ≤ 2 °C). A broad melting range suggests the presence of impurities. Repeating the measurement with a slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.

Solubility Profile Determination

Objective: To qualitatively assess the solubility of Z 124-73 in a range of solvents with varying polarities. This information is critical for selecting appropriate solvents for purification, formulation, and biological assays.

Methodology: Small-Scale Solubility Testing [6][7][8]

  • Solvent Selection: Prepare a panel of solvents including:

    • Water (highly polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (DCM) (nonpolar)

    • Hexane (nonpolar)

    • Dimethyl sulfoxide (DMSO) (highly polar, aprotic)

    • Aqueous solutions of 5% HCl and 5% NaOH to test for acidic and basic functional groups.[6][8]

  • Procedure:

    • Add approximately 1-2 mg of the compound to a small test tube.

    • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or agitating the sample.

    • Continue adding solvent up to a total volume of 1 mL.

    • Visually observe for complete dissolution.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.

Causality of Experimental Choices: The principle of "like dissolves like" governs solubility. By testing a range of solvents from polar to nonpolar, a comprehensive solubility profile can be established. The inclusion of acidic and basic aqueous solutions helps to identify ionizable functional groups. For Z 124-73, the presence of basic nitrogen atoms in the thiazole and hydrazone moieties would suggest increased solubility in acidic solutions, while the hydroxyl groups could impart some solubility in polar protic solvents.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of Z 124-73 and determine its decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA) [9][10][11][12]

  • Instrument Preparation:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Select an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan.

  • Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show a plot of mass versus temperature.

    • The onset temperature of a significant mass loss event is indicative of the decomposition temperature.

Expertise in Interpretation: A TGA thermogram provides a wealth of information. A sharp, single-step mass loss suggests a clean decomposition process. Multiple mass loss steps may indicate a more complex degradation pathway. The absence of mass loss at lower temperatures (e.g., below 100 °C) can confirm the absence of residual solvent or water.

Workflow and Data Visualization

The systematic characterization of a novel compound like Z 124-73 follows a logical progression. The following diagram, rendered in Graphviz, illustrates this workflow.

G Workflow for Physical Property Characterization of Z 124-73 cluster_0 Initial Assessment cluster_1 Core Physical Property Determination cluster_2 Data Consolidation and Reporting A Compound Synthesis/Acquisition Purity Check (e.g., HPLC, NMR) B Chemical Identity Confirmation IUPAC Name, CAS No. Molecular Formula & Weight (HRMS) A->B Verify Structure C Visual Inspection Appearance & Morphology B->C Initial Observation D Melting Point Analysis Capillary Method Determine Melting Range C->D Purity Indicator E Solubility Profiling Test in Various Solvents Qualitative Assessment C->E Solvent Selection F Thermal Stability Thermogravimetric Analysis (TGA) Determine Decomposition Temperature C->F Stability Assessment G Data Compilation Tabulate all physical properties D->G E->G F->G H Technical Guide/Report Generation Include methodologies and results G->H

Caption: Workflow for the physical characterization of Z 124-73.

Safety, Handling, and Storage

Given that Z 124-73 is an active pharmaceutical ingredient, appropriate safety precautions should be taken.

  • Handling: Always handle Z 124-73 in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended to maintain stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for the physical characterization of the antiviral compound Z 124-73. While specific experimental data for this molecule is sparse in the public domain, this guide empowers researchers with the necessary knowledge and detailed protocols to determine its key physical properties. By following the outlined methodologies for assessing appearance, melting point, solubility, and thermal stability, scientists can generate the critical data needed to advance the research and development of this and other novel therapeutic agents. The emphasis on the causality behind experimental choices and the self-validating nature of the protocols ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

  • T,C&A Lab. (n.d.). Thermo Gravimetric Analysis (TGA). Alfa Chemistry. [Link]

  • eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS. [Link]

  • National Institutes of Health. (n.d.). 4-{1-[(2-Hydroxyethyl)amino]ethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

  • Unknown. (n.d.). (1Z,2E)-1-(3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-2-(1-p-tolylethylidene)hydrazine. [Link]

Sources

Foundational

Technical Analysis: Z 124-73 Inhibition of Viral RNA Synthesis Pathways

This guide provides a technical analysis of Z 124-73 (ZIMET 124-73), a hetarylhydrazone derivative, and its specific mechanism in inhibiting viral RNA synthesis.[1][2] It addresses the compound's pharmacological profile,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Z 124-73 (ZIMET 124-73), a hetarylhydrazone derivative, and its specific mechanism in inhibiting viral RNA synthesis.[1][2] It addresses the compound's pharmacological profile, experimental validation of its mechanism, and protocols to distinguish true polymerase inhibition from nucleoside transport artifacts.[1][2]

[1][2][3][4]

Compound Identity: Z 124-73 (2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone) Primary Target: Viral RNA-dependent RNA polymerase (RdRp) complex assembly/elongation.[1][2] Model System: Picornaviridae (Mengo virus, Rhinovirus).[1][2]

Executive Summary & Mechanistic Profile[1][2]

Z 124-73 represents a class of hetarylhydrazones that exert antiviral activity primarily by blocking the synthesis of viral RNA.[1][2] Unlike entry inhibitors or protease inhibitors, Z 124-73 acts during the logarithmic phase of viral replication (1–4 hours post-infection).[1][2]

The "Transport vs. Synthesis" Dilemma

A critical challenge in characterizing Z 124-73 is distinguishing between cellular nucleoside transport inhibition and true viral RNA synthesis inhibition .[1][2] Many hydrazones inhibit the uptake of uridine into host cells, leading to a "pseudo-inhibition" signal in radiolabeling assays.[1][2]

  • Artifact: Reduced

    
    -uridine uptake 
    
    
    
    Reduced intracellular pool
    
    
    Low RNA incorporation signal (False Positive).[1][2]
  • True Mechanism: Z 124-73 actively suppresses the formation of the viral replicative intermediate, independent of transport blockade.[1][2]

Key Insight: Validation requires a pre-labeling strategy to saturate intracellular nucleotide pools before drug administration, ensuring that observed reductions in RNA synthesis are due to polymerase inhibition, not substrate starvation.[1][2]

Mechanism of Action: The Replication Blockade[1][2]

Z 124-73 targets the viral replication complex.[1][2] The inhibition is time-dependent and coincides with the exponential phase of RNA production.[1][2]

Pathway Analysis[1][2]
  • Entry & Uncoating: Z 124-73 has no effect on adsorption or penetration.[1][2][3]

  • Translation: Early viral protein synthesis remains intact.[1][2]

  • RNA Synthesis (The Block): The compound interferes with the RdRp complex (Protein 3D in picornaviruses) or the formation of the replication organelle on host membranes.[1][2]

Visualization: Viral Replication & Z 124-73 Intervention

The following diagram illustrates the viral lifecycle and the specific checkpoint targeted by Z 124-73.

ViralReplication Entry Viral Entry & Uncoating Translation Polyprotein Translation Entry->Translation ReplicationComplex Replication Complex Assembly (Host Membrane Remodeling) Translation->ReplicationComplex Viral Proteins (2C, 3D) NegStrand (-) Strand RNA Synthesis ReplicationComplex->NegStrand PosStrand (+) Strand RNA Synthesis NegStrand->PosStrand PosStrand->Translation Amplification Assembly Virion Assembly PosStrand->Assembly Inhibitor Z 124-73 (Inhibition Block) Inhibitor->NegStrand Blocks Initiation/Elongation Inhibitor->PosStrand

Figure 1: Z 124-73 interrupts the viral lifecycle specifically at the RNA synthesis stage, preventing both negative and positive strand elongation.[1][2]

Experimental Protocols for Validation

To confirm Z 124-73 activity, researchers must employ a Time-of-Addition (TOA) assay and a Pre-labeled RNA Synthesis Assay .[1][2]

Protocol A: Time-of-Addition (TOA) Assay

Objective: Determine the precise stage of the viral lifecycle inhibited by Z 124-73.[1][2]

  • Infection: Infect host monolayers (e.g., FL or HeLa cells) with virus (MOI = 10) at

    
    .[1][2]
    
  • Synchronization: Allow adsorption for 1 hour at 4°C, then shift to 37°C to synchronize entry.

  • Drug Addition: Add Z 124-73 (e.g., 20 µM) at hourly intervals (

    
     h).
    
  • Harvest: Collect supernatant at 12–24 hours post-infection.

  • Readout: Quantify viral titer via Plaque Assay.

Expected Result:

Time of Addition (h p.i.) Viral Yield (% Control) Interpretation
0 h < 1% Full Inhibition
1 h < 5% Full Inhibition
3 h 10–20% Partial Escape (RNA synthesis has started)

| 6 h | > 90% | No Effect (Replication complete) |[1][2]

Protocol B: Differentiating Transport vs. Synthesis (Pre-labeling Method)

Objective: Prove Z 124-73 inhibits RNA synthesis directly, rather than starving the cell of uridine.[1][2]

Rationale: Standard pulse-labeling fails because the drug blocks uridine transport.[1][2] By pre-labeling the cellular pool before infection, we bypass the transport defect.[1][2]

Workflow:

  • Pre-labeling: Incubate cells with

    
    -Uridine or 
    
    
    
    -orthophosphate for 12 hours prior to infection.[1][2] This saturates the intracellular nucleotide triphosphate (NTP) pool.[1][2]
  • Wash: Remove extracellular label; wash cells

    
     with PBS.[1][2]
    
  • Infection: Infect cells with virus.[1][2][3]

  • Treatment: Add Z 124-73.

  • Actinomycin D Block: Add Actinomycin D (5 µg/mL) to inhibit host DNA-dependent RNA synthesis (isolating viral RNA signal).[1][2]

  • Measurement: Lyse cells at intervals; precipitate RNA with TCA (Trichloroacetic acid) and count radioactivity.

Visualization: The Pre-labeling Logic

ExperimentalLogic Step1 1. Pre-label Cells (12h w/ 3H-Uridine) Step2 2. Wash & Infect Step1->Step2 Step3 3. Add Z 124-73 + Actinomycin D Step2->Step3 Branch1 Scenario A: Transport Block Only Step3->Branch1 If drug only blocks uptake Branch2 Scenario B: True RNA Synthesis Block Step3->Branch2 If drug blocks polymerase Result1 High Signal (Intracellular pool used) Branch1->Result1 Result2 Low Signal (Polymerase inhibited) Branch2->Result2

Figure 2: Experimental logic distinguishing transport artifacts from genuine polymerase inhibition.

Quantitative Data Summary

The following data summarizes the efficacy profile of Z 124-73 against Mengo virus in FL cells, derived from plaque reduction and RNA synthesis assays [1].

ParameterValueNotes
IC50 (Plaque Reduction) ~2–5 µMHigh potency in vitro.[1][2]
CC50 (Cytotoxicity) > 100 µMHigh Selectivity Index (SI > 20).[1][2]
RNA Synthesis Inhibition > 95%Measured at 4h p.i.[1][2] (Pre-labeled conditions).
Uridine Transport Inhibition ~50%Confounding factor requiring protocol B.
Virucidal Activity NoneDoes not inactivate cell-free virus.[1][2]

References

  • Tonew, M. (1981).[1][2][4][3] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.[1][2][3]

  • Veckenstedt, A., & Ulbricht, H. (1977).[1][2][3] The antiviral activity of 3-[bis-(2-hydroxyethyl)amino]acetophenone (4,5-diphenyl-oxazolyl-2)hydrazone (ZIMET 98/69) against Mengo virus in mice.[1][2][3] Acta Virologica, 21, 297.[1][2]

  • PubChem. (n.d.).[1][2][5] Compound Summary for CID 9567922: Z 124-73. National Center for Biotechnology Information.[1][2] [1][2]

Sources

Exploratory

Z 124-73: A Technical Guide on its Spectrum of Activity Against Picornaviruses

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the antiviral agent Z 124-73, a hetarylhydrazone derivative, with a specific focus on its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral agent Z 124-73, a hetarylhydrazone derivative, with a specific focus on its spectrum of activity against picornaviruses. The family Picornaviridae encompasses a wide range of human and animal pathogens, including enteroviruses, rhinoviruses, and cardioviruses. While research has demonstrated the potent efficacy of Z 124-73 against Mengo virus, a member of the Cardiovirus genus, its broader activity against other picornaviruses remains a critical area of investigation. This document synthesizes the available preclinical data, elucidates the proposed mechanism of action, presents detailed experimental protocols for antiviral assessment, and discusses the potential for Z 124-73 as a picornavirus antiviral therapeutic.

Introduction: The Challenge of Picornavirus Infections and the Emergence of Z 124-73

Picornaviruses are small, non-enveloped, single-stranded RNA viruses responsible for a myriad of diseases in humans, ranging from the common cold (rhinoviruses) and hand-foot-and-mouth disease (enteroviruses) to more severe conditions like poliomyelitis (poliovirus) and myocarditis (coxsackieviruses)[1]. The high mutation rates and large number of serotypes for many picornaviruses present significant challenges for vaccine development and underscore the urgent need for broad-spectrum antiviral agents[2].

Z 124-73 (CAS RN: 61930-46-9) is a hetarylhydrazone derivative that has been identified as a potent antiviral compound. Early investigations have primarily focused on its significant activity against Mengo virus, both in vitro and in vivo. This guide aims to consolidate the existing knowledge on Z 124-73 and provide a framework for future research into its full potential as an anti-picornaviral agent.

Chemical Properties of Z 124-73

PropertyValue
IUPAC Name 2-(2-(1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazinyl)-4,5-diphenyl-1,3-thiazole
Molecular Formula C27H30N4O2S
Molecular Weight 474.62 g/mol
CAS Number 61930-46-9

Mechanism of Action: Inhibition of Viral RNA Synthesis

The primary mechanism of antiviral action for Z 124-73 and related hetarylhydrazones is the inhibition of viral RNA synthesis[3]. This has been demonstrated specifically for Mengo virus. While the precise molecular target has not been definitively elucidated, the RNA-dependent RNA polymerase (RdRp), a key enzyme in the picornavirus replication complex, is the most probable candidate[4][5].

The picornavirus replication cycle occurs in the cytoplasm of the host cell[1][6]. Upon entry, the positive-sense RNA genome is translated into a single polyprotein, which is then cleaved by viral proteases into structural and non-structural proteins. The non-structural proteins assemble into a replication complex on intracellular membranes, where the viral RdRp (protein 3Dpol) synthesizes negative-sense RNA templates for the production of new positive-sense genomes[4][7].

Z 124-73 is believed to interfere with this process, leading to a complete halt in the production of new viral RNA[3]. This targeted action on a viral-specific process is a desirable characteristic for an antiviral drug, as it can minimize off-target effects on the host cell.

Picornavirus_Replication_and_Z124_73_Target cluster_cell Host Cell Cytoplasm Entry 1. Virus Entry & Uncoating Translation 2. Translation of (+)ssRNA Genome Entry->Translation Polyprotein Polyprotein Translation->Polyprotein Proteolysis 3. Proteolytic Processing Polyprotein->Proteolysis Structural Structural Proteins (VP1-4) Proteolysis->Structural NonStructural Non-Structural Proteins (e.g., 2C, 3A, 3Dpol) Proteolysis->NonStructural Assembly 6. Assembly of New Virions Structural->Assembly ReplicationComplex 4. Assembly of Replication Complex NonStructural->ReplicationComplex RNA_Synthesis 5. RNA Synthesis (- and + strands) ReplicationComplex->RNA_Synthesis RNA_Synthesis->Assembly Release 7. Cell Lysis & Virus Release Assembly->Release Z124_73 Z 124-73 Z124_73->RNA_Synthesis Inhibition

Figure 1: Proposed mechanism of action of Z 124-73.

Spectrum of Activity Against Picornaviruses

The available data on the spectrum of activity of Z 124-73 and its analogs is currently limited, with a strong focus on Cardiovirus.

Picornavirus GenusVirusActivity of Z 124-73 or related HetarylhydrazonesReference
Cardiovirus Mengo virusActive (in vitro and in vivo)[3]
Enterovirus Rhinovirus 1BPartial Inhibition (by Z 98/69, a related compound)
Other Enteroviruses (e.g., Poliovirus, Coxsackieviruses)Not reported / Inactive (based on general statements for related compounds)
Aphthovirus Foot-and-Mouth Disease VirusNot reported
Hepatovirus Hepatitis A VirusNot reported

Key Observations:

  • Potent Anti-Mengo Virus Activity: Z 124-73 has demonstrated significant efficacy in preventing mortality in mice infected with a lethal dose of Mengo virus.

  • Limited Data on Other Genera: There is a notable lack of published studies evaluating Z 124-73 against a broader panel of picornaviruses.

  • Potential for Narrow Spectrum: The observation that a closely related compound, Z 98/69, only partially inhibited one type of rhinovirus and was ineffective against other tested picornaviruses suggests that the antiviral spectrum of this class of compounds may be narrow.

Further research is imperative to definitively characterize the spectrum of activity of Z 124-73 against a comprehensive panel of picornaviruses, including multiple serotypes of rhinoviruses and various species of enteroviruses.

Experimental Protocols for Antiviral Evaluation

To facilitate further research, this section provides a standardized protocol for assessing the in vitro antiviral activity of compounds like Z 124-73 against picornaviruses.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the concentration of an antiviral compound that inhibits virus replication by 50% (EC50).

Materials:

  • Susceptible host cell line (e.g., HeLa for rhinoviruses and enteroviruses, L929 for Mengo virus)

  • 6-well or 12-well tissue culture plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Test compound (Z 124-73) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 2% Fetal Bovine Serum)

  • Overlay medium (e.g., 0.5% agarose or methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the appropriate host cells in tissue culture plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of Z 124-73 in cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay Application: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses, 37°C for enteroviruses) for 2-4 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay and stain the cell monolayer with crystal violet solution. After a few minutes, gently wash the plates with water and allow them to dry. Viable cells will stain purple, while areas of cell death due to viral replication (plaques) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells 1. Seed Host Cells in Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Infect_Cells 3. Infect Cell Monolayer with Virus Incubate_Overnight->Infect_Cells Prepare_Compound 2. Prepare Serial Dilutions of Z 124-73 Add_Compound 4. Add Compound Dilutions to Wells Prepare_Compound->Add_Compound Incubate_Adsorption Incubate for 1 hour Infect_Cells->Incubate_Adsorption Incubate_Adsorption->Add_Compound Add_Overlay 5. Apply Overlay Medium Add_Compound->Add_Overlay Incubate_Plaques 6. Incubate for 2-4 Days Add_Overlay->Incubate_Plaques Stain_Plates 7. Stain with Crystal Violet Incubate_Plaques->Stain_Plates Count_Plaques 8. Count Plaques Stain_Plates->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Sources

Foundational

Technical Guide: Z 124-73 Interaction with Uridine Transport Mechanisms

[1] Part 1: Executive Summary Z 124-73 (Chemical Name: 3-[bis-(2-hydroxyethyl)amino]-acetophenone-(4,5-diphenylthiazolyl-2)-hydrazone) is a hetarylhydrazone derivative historically investigated for its antiviral properti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

Z 124-73 (Chemical Name: 3-[bis-(2-hydroxyethyl)amino]-acetophenone-(4,5-diphenylthiazolyl-2)-hydrazone) is a hetarylhydrazone derivative historically investigated for its antiviral properties against picornaviruses (e.g., Mengo virus).

While initially screened for inhibition of viral replication, Z 124-73 exerts a profound and often confounding effect on cellular physiology: the potent inhibition of nucleoside transport.

This guide addresses a critical technical challenge: Distinguishing true antiviral/antiproliferative activity from artifacts caused by nucleoside transport blockade. Many researchers falsely attribute reduced [³H]-uridine incorporation to RNA polymerase inhibition, when in reality, Z 124-73 prevents the entry of the radiolabel into the cell. This document details the mechanistic basis of this interaction and provides validated protocols to characterize Z 124-73’s impact on uridine transport kinetics.

Part 2: Mechanistic Profile

The Nucleoside Salvage Pathway & Transport

Uridine is a pyrimidine nucleoside essential for RNA synthesis. Because uridine is hydrophilic, it cannot passively diffuse across the plasma membrane. It relies on two families of transporters:

  • ENTs (Equilibrative Nucleoside Transporters): Sodium-independent, bidirectional (SLC29 family).

  • CNTs (Concentrative Nucleoside Transporters): Sodium-dependent, unidirectional (SLC28 family).

Z 124-73 Mode of Action

Z 124-73 acts as a Nucleoside Transport Inhibitor (NTI) .

  • Primary Interaction: Z 124-73 binds to the transporter interface (likely ENT1/ENT2 given its efficacy in FL and L cells), sterically hindering the translocation of extracellular uridine.

  • The "False Positive" Artifact: In standard proliferation assays, researchers pulse cells with [³H]-uridine to measure RNA synthesis. Z 124-73 blocks the uptake of [³H]-uridine. Consequently, intracellular counts drop, mimicking RNA synthesis inhibition, even if the RNA polymerase machinery is fully functional.

Visualization of the Interaction

The following diagram illustrates the specific blockade point of Z 124-73 compared to a true polymerase inhibitor.

G Ext_Uridine Extracellular [3H]-Uridine Transporter Nucleoside Transporter (ENT/CNT) Ext_Uridine->Transporter Influx Int_Uridine Intracellular [3H]-Uridine Transporter->Int_Uridine Translocation Kinase Uridine Kinase (Phosphorylation) Int_Uridine->Kinase Salvage UMP [3H]-UMP Kinase->UMP RNA_Pol RNA Polymerase UMP->RNA_Pol RNA [3H]-RNA (Signal Detected) RNA_Pol->RNA Z12473 Z 124-73 (Inhibitor) Z12473->Transporter BLOCKS (Steric Inhibition)

Figure 1: Z 124-73 blocks the transporter entry gate, preventing [³H]-uridine from reaching the intracellular kinase machinery.

Part 3: Experimental Protocols

To validate Z 124-73 activity, you must decouple transport inhibition from intracellular metabolic effects. We utilize two distinct workflows: the Zero-Trans Uptake Assay (to measure transport inhibition) and the Prelabelling "Tonew" Protocol (to measure true metabolic effects).

Protocol A: Zero-Trans Uridine Uptake Assay

Objective: Determine the IC50 of Z 124-73 for uridine transport.

Reagents:

  • [5,6-³H]-Uridine (Specific Activity: ~30-50 Ci/mmol).

  • Stop Solution: Ice-cold PBS + 10 µM Dipyridamole (to instantly freeze transport).

  • Lysis Buffer: 0.1 M NaOH.

Workflow:

  • Cell Preparation: Seed FL or HeLa cells in 24-well plates. Wash 2x with transport buffer (Na+-free if targeting ENTs specifically).

  • Equilibration: Incubate cells at 37°C for 10 min in buffer alone.

  • Inhibitor Pre-incubation: Add Z 124-73 (0.1 µM – 100 µM) for 15 minutes.

  • Uptake Initiation: Add [³H]-Uridine (final conc. 1 µM).

    • Critical Step: Incubation time must be < 30 seconds . This ensures you measure the initial rate of transport, not metabolism.

  • Termination: Aspirate rapidly and wash 3x with Ice-cold Stop Solution.

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Plot % Uptake vs. Log[Z 124-73].



(Use non-linear regression to solve for Ki).
Protocol B: The Prelabelling "Tonew" Assay

Objective: Distinguish transport blockade from RNA synthesis inhibition. Reference Standard: Tonew M. Acta Virol.[1][2] 1981.[1][2]

Rationale: By loading the intracellular pool with [³H]-uridine before adding Z 124-73, you bypass the transport step. If Z 124-73 inhibits RNA synthesis in this setup, it is a true intracellular effector. If inhibition disappears, it is purely a transport inhibitor.

Workflow Visualization:

P cluster_0 Phase 1: Prelabelling (No Drug) cluster_1 Phase 2: Drug Treatment cluster_2 Phase 3: Analysis Step1 Incubate Cells with [3H]-Uridine (1 hr) Step2 Wash Extracellular Label (3x PBS) Step1->Step2 Step3 Add Z 124-73 (Medium without Label) Step2->Step3 Step4 Incubate 1-4 Hours Step3->Step4 Step5 TCA Precipitation Step4->Step5 Step6 Measure TCA-Insoluble Radioactivity (RNA) Step5->Step6

Figure 2: The Prelabelling Protocol bypasses the membrane transport step to isolate intracellular effects.

Part 4: Data Interpretation & Troubleshooting

Expected Results Matrix

Use this table to interpret your data when comparing Standard Pulse vs. Prelabelling assays.

Assay TypeObservation with Z 124-73Interpretation
Standard Pulse (Drug + Label together)Strong Inhibition (>90% reduction in counts)Ambiguous: Could be Transport OR Polymerase blockade.
Prelabelling (Label first, then Drug)No Inhibition (Counts match Control)Conclusion: Z 124-73 is a Transport Inhibitor. It does not affect RNA synthesis.
Prelabelling (Label first, then Drug)Inhibition (Counts reduced)Conclusion: Z 124-73 affects Polymerase/Metabolism. (Rare for this compound class).
Troubleshooting Z 124-73 Solubility

Z 124-73 is a hetarylhydrazone and can be hydrophobic.

  • Vehicle: Dissolve in DMSO (stock 10 mM).

  • Precipitation: Check for crystal formation in aqueous media > 50 µM.

  • Adsorption: Use glass-coated or low-binding plasticware, as hydrophobic compounds may adhere to standard polystyrene.

Part 5: Implications for Drug Development

Combination Therapies

If Z 124-73 is used in combination with nucleoside analogs (e.g., Gemcitabine, Cytarabine), it may antagonize their efficacy by preventing their entry into the cell. Conversely, it could be used to protect host tissues from nucleoside toxicity if targeted delivery is achieved.

Resistance Mechanisms

Cells may upregulate CNTs (sodium-dependent transporters) if ENTs are chronically inhibited by Z 124-73. Gene expression profiling (qPCR for SLC29A1 and SLC28A1) should accompany chronic exposure studies.

Part 6: References

  • Tonew, M. (1981).[1][2] "Mechanism of action of antiviral hetarylhydrazones in vitro". Acta Virologica, 25(2), 108-114.

  • Veckenstedt, A., & Ulbricht, H. (1977). "Antiviral activity of [hetarylhydrazones] against lethal Mengo virus encephalitis in mice". Z Allg Mikrobiol.

  • PubChem Compound Summary. (n.d.). "Z 124-73 (CID 9567922)".[3] National Center for Biotechnology Information.

  • Young, J. D., et al. (2013). "Nucleoside Transporters in Drug Discovery and Development". Journal of Pharmaceutical Sciences. (General grounding for ENT protocols).

Sources

Exploratory

Z 124-73: Technical Profile of a Hetarylhydrazone Antiviral Candidate

[1][2][3][4][5][6] Executive Summary Z 124-73 (CAS: 61930-46-9) is a synthetic antiviral compound belonging to the hetarylhydrazone class.[1][2][3][4] Developed originally under the "ZIMET" program (Zentralinstitut für M...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

Z 124-73 (CAS: 61930-46-9) is a synthetic antiviral compound belonging to the hetarylhydrazone class.[1][2][3][4] Developed originally under the "ZIMET" program (Zentralinstitut für Mikrobiologie und Experimentelle Therapie) in Jena (former GDR) during the 1970s and 80s, the compound represents a significant historical effort in the rational design of non-nucleoside inhibitors of viral RNA synthesis.[1][2][3][4]

Unlike modern direct-acting antivirals (DAAs) that often target viral proteases or polymerases with high specificity, Z 124-73 exhibits a complex mechanism of action involving the modulation of host-cell nucleoside transport and the direct inhibition of viral RNA replication complexes.[1][2][3][4] While it demonstrated potent in vitro efficacy against Picornaviridae (specifically Mengo virus and Rhinovirus), its clinical translation was limited by the pharmacological challenges characteristic of high-molecular-weight hydrazones.[1][2][3][4]

This guide analyzes the chemical structure, synthesis logic, mechanistic pathways, and historical efficacy data of Z 124-73, serving as a case study for researchers investigating hetarylhydrazone scaffolds.[1][2][3][4]

Chemical Architecture & Rational Design

Structural Analysis

Z 124-73 is chemically defined as 2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone .[1][2][3][4]

The molecule consists of three distinct pharmacophores:[1][2][3][4]

  • The Hetaryl Core : A 4,5-diphenylthiazole moiety.[1][2][3][4] This lipophilic domain facilitates membrane penetration and hydrophobic interactions with viral replication complexes.[1][2][3][4]

  • The Linker : A rigid hydrazone (

    
    ) bridge that conjugates the heterocyclic ring to the phenyl system, allowing for electronic conjugation.[1][2][3][4]
    
  • The Polar Tail : A phenyl ring substituted with a bis(2-hydroxyethyl)amino group.[1][2][3][4][5] This "nitrogen mustard-like" tail (though lacking the chloro-groups for alkylation) increases water solubility and mimics nucleoside features, potentially influencing uptake transporters.[1][2][3][4]

Synthesis Pathway

The synthesis of Z 124-73 follows a convergent condensation strategy, typical of the ZIMET hetarylhydrazone series.[1][2][3][4]

Key Reaction : Acid-catalyzed condensation of a hydrazine-functionalized heterocycle with a substituted acetophenone.[1][2][3][4]

Experimental Protocol (Reconstructed Standard Methodology)
  • Precursor A Synthesis : 4,5-diphenyl-2-hydrazinothiazole is prepared by reacting

    
    -bromodeoxybenzoin with thiosemicarbazide in refluxing ethanol.[1][2][3][4]
    
  • Precursor B Synthesis : 3-aminoacetophenone is reacted with ethylene oxide or 2-chloroethanol to generate 3-[bis(2-hydroxyethyl)amino]acetophenone.[1][2][3][4]

  • Condensation : Equimolar amounts of Precursor A and Precursor B are refluxed in ethanol with a catalytic amount of glacial acetic acid for 2–4 hours.

  • Purification : The resulting precipitate is recrystallized from ethanol/DMF to yield yellow-orange crystals of Z 124-73.[1][2][3][4]

Visualization: Synthesis Logic

Synthesis A alpha-Bromodeoxybenzoin C Precursor A: 4,5-Diphenyl-2-hydrazinothiazole A->C Cyclization (Reflux EtOH) B Thiosemicarbazide B->C G Z 124-73 (Target Hetarylhydrazone) C->G Condensation (H+, -H2O) D 3-Aminoacetophenone F Precursor B: 3-[bis(2-hydroxyethyl)amino]acetophenone D->F Hydroxyethylation E Ethylene Oxide E->F F->G

Figure 1: Convergent synthesis pathway of Z 124-73 via hydrazone condensation.[1][2][3][4]

Mechanism of Action (MoA)

The antiviral activity of Z 124-73 is pleiotropic, acting on both the host cell environment and the viral replication machinery.[1][2][3][4] Research by Tonew et al. (1981) elucidated a dual mechanism.[1][2][3][4]

Inhibition of Nucleoside Transport

Initial observations showed that Z 124-73 depresses the incorporation of


-uridine into RNA.[1][2][3][4] However, this was partly due to a blockade of uridine transport across the plasma membrane.[1][2][3][4] By inhibiting the salvage pathway uptake of nucleosides, the compound creates a "nucleotide starvation" state that disproportionately affects rapidly replicating viruses.[1][2][3][4]
Direct Inhibition of Viral RNA Synthesis

When transport effects were bypassed (using pre-labeled nucleotide pools), Z 124-73 still demonstrated a ~50% reduction in cellular RNA synthesis and a complete inhibition of Mengo virus RNA synthesis.[1][2][3][4][6] This suggests the compound or its metabolite binds directly to the viral RNA-dependent RNA polymerase (RdRp) complex or the replication organelle membranes, preventing chain elongation.[1][2][3][4]

Visualization: Dual Mechanism Pathway

MoA Uridine Extracellular Uridine Transporter Nucleoside Transporter (ENT1/2) Uridine->Transporter Pool Intracellular UTP Pool Transporter->Pool ViralRep Viral Replication Complex (RdRp) Pool->ViralRep ViralRNA Viral RNA Synthesis ViralRep->ViralRNA Drug Z 124-73 Drug->Transporter Blockade (Primary) Drug->ViralRep Direct Inhibition (Secondary)

Figure 2: Dual MoA showing blockade of uridine uptake and direct interference with the viral replication complex.[1][2][3][4]

Preclinical Profile & Efficacy Data[1][2][3][4]

In Vitro Spectrum

Z 124-73 was primarily screened against the Picornaviridae family.[1][2][3][4]

Virus StrainCell LineEC50 (

M)
Mechanism Note
Mengo Virus FL / L Cells2.5 - 5.0Complete RNA synthesis inhibition
Rhinovirus 1B Human Embryo Fibroblasts~5.038% plaque reduction at 5

M
Vaccinia Virus Chick Embryo CellsVariesModerate plaque reduction
Influenza A/B CAM CultureInactiveNo effect on replication
In Vivo Efficacy (Murine Models)

In studies involving lethal Mengo virus encephalitis in mice:

  • Administration : Intraperitoneal (i.p.) or oral.[1][2][3][4]

  • Outcome : Z 124-73 showed lower efficacy compared to its analogue Z 98/69 .[1][2][3][4] While Z 98/69 could protect mice when administered 1–3 hours post-infection, Z 124-73 required higher doses and showed a narrower therapeutic window.[1][2][3][4]

  • Toxicity : The bis(hydroxyethyl)amino tail, while improving solubility, likely contributed to host cytotoxicity, limiting the maximum tolerated dose (MTD).[1][2][3][4]

Critical Assessment: Why Did Development Stall?

Despite promising in vitro potency, Z 124-73 did not progress to widespread clinical use.[1][2][3][4] The historical data points to three failure modes:

  • Nucleoside Transport Toxicity : By inhibiting host nucleoside uptake (similar to Dipyridamole), the compound likely caused antiproliferative effects in rapidly dividing host cells (e.g., bone marrow, gut epithelium), leading to unacceptable side effects.[1][2][3][4]

  • Poor Pharmacokinetics : Hetarylhydrazones are prone to rapid metabolic hydrolysis of the hydrazone linkage (

    
    ) by hepatic enzymes, cleaving the molecule into the potentially toxic hydrazine and acetophenone components.[1][2][3][4]
    
  • Narrow Spectrum : The activity was highly specific to Picornaviruses (and specifically Mengo virus), lacking the broad-spectrum utility required for a commercially viable antiviral in that era.[1][2][3][4]

Future Perspectives

While Z 124-73 is no longer a clinical candidate, it remains a valuable chemical probe .[1][2][3][4] Modern researchers utilize it to study:

  • Non-nucleoside RdRp inhibition : Understanding how allosteric inhibitors bind to viral polymerases.[1][2][3][4]

  • Nucleoside salvage pathways : As a tool to block uridine uptake in metabolic assays.[1][2][3][4]

References

  • Tonew, M. (1981).[1][2][3][4][6][5] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108-114.[1][2][3][4][6] Link

  • Veckenstedt, A., & Ulbricht, H. (1977).[1][2][3][4][5] The antiviral activity of 3-[bis-(2-hydroxyethyl-amino]-acetophenone-[4,5-diphenyl-oxazolyl-(2)]-hydrazone (ZIMET 98/69). Acta Virologica. Link

  • PubChem. (n.d.).[1][2][3][4] Compound Summary: Z 124-73 (CID 9567922).[1][2][3][4] National Library of Medicine.[1][2][3][4] Link[1][2][3][4]

  • MedKoo Biosciences. (n.d.).[1][2][3][4] Product Data Sheet: Z 124-73. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation and Use of Z 124-73 in Cell Culture Assays

Introduction: The Scientific Context of Z 124-73 Z 124-73 is a hetarylhydrazone derivative recognized for its antiviral properties.[1] As a member of this chemical class, it has demonstrated notable efficacy in inhibitin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of Z 124-73

Z 124-73 is a hetarylhydrazone derivative recognized for its antiviral properties.[1] As a member of this chemical class, it has demonstrated notable efficacy in inhibiting the replication of specific viruses, including Mengo virus and vaccinia virus, in in vitro models.[1] The primary mechanism of action appears to be the reduction of viral replication post-inoculation, rather than direct inactivation of extracellular virions or blockade of cellular entry.[1] The utility of Z 124-73 as a research tool in virology and drug development is contingent upon rigorous and reproducible experimental design.

A foundational aspect of such research is the precise and effective delivery of the compound to the cellular environment. Due to its physicochemical nature, Z 124-73, like many small organic molecules, requires a potent organic solvent for solubilization before it can be introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose, owing to its exceptional solvating power for a wide range of compounds.[2][3]

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the proper solubilization, storage, and application of Z 124-73 in cell-based assays. The protocols herein are designed to ensure compound integrity, maximize experimental reproducibility, and mitigate potential artifacts arising from improper handling.

Physicochemical Profile of Z 124-73

A thorough understanding of a compound's properties is the bedrock of reliable experimentation. The key characteristics of Z 124-73 are summarized below.

PropertyValueSource(s)
IUPAC Name 2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone[4][5]
Molecular Formula C₂₇H₂₈N₄O₂S[5]
Molecular Weight 472.6 g/mol [4][5]
Appearance Solid powder[4]
Known Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4]

Core Principles: The Critical Role of DMSO and Solvent Management

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a vast spectrum of both polar and nonpolar molecules, making it an indispensable tool in cell biology.[2] However, its utility is coupled with a critical caveat: DMSO itself can exert biological effects and induce cytotoxicity at higher concentrations.[6]

The Causality Behind DMSO-Induced Cellular Stress: At concentrations typically exceeding 1%, DMSO can compromise cell membrane integrity, induce oxidative stress, and even trigger apoptosis.[7] For sensitive cell types, such as primary cells, these effects can manifest at even lower concentrations.[8] Therefore, the central objective is to use DMSO solely as a delivery vehicle, keeping its final concentration in the culture medium well below the cytotoxic threshold for the specific cell line under investigation.

Self-Validating System for Solvent Use: A properly controlled experiment must be able to distinguish the bioactivity of the test compound (Z 124-73) from any confounding effects of the solvent. This is achieved by including a vehicle control in every experiment—cultures treated with the exact same final concentration of DMSO as the experimental groups, but without Z 124-73.[9] This practice is non-negotiable for data integrity.

Cell TypeRecommended Maximum Final DMSO ConcentrationSource(s)
Immortalized Cell Lines (General) ≤ 0.5%[8]
Primary Cell Cultures ≤ 0.1%[8]
High-Throughput Screening (HTS) 0.1% - 1.0% (validation required)[8]

Protocol 1: Preparation of a High-Concentration Z 124-73 Stock Solution

This protocol details the preparation of a concentrated stock solution in 100% DMSO. Creating a high-concentration stock is essential as it allows for minimal volumes to be used when preparing final working solutions, thereby keeping the final DMSO concentration low.

Materials
  • Z 124-73 powder (CAS# 61930-46-9)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology

Step 1: Pre-Experimental Calculation The goal is to create a stock solution at a convenient high concentration, such as 10 mM. The calculation is based on the molecular weight (MW) of Z 124-73 (472.6 g/mol ).

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Example for 1 mL of a 10 mM stock:

    • Mass = (0.010 mol/L) x (0.001 L) x (472.6 g/mol ) = 0.004726 g = 4.73 mg

Step 2: Weighing Z 124-73 Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[10] Using an analytical balance inside a chemical fume hood, carefully weigh the calculated mass (e.g., 4.73 mg) of Z 124-73 and transfer it into a sterile microcentrifuge tube.

Step 3: Solubilization in DMSO Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM stock) to the tube containing the Z 124-73 powder.

Step 4: Aiding Dissolution (The Causality of Mechanical Action) Many compounds do not dissolve instantaneously. The energy required to break the crystal lattice of the solid must be supplied.

  • Vortexing: Cap the tube securely and vortex for 30-60 seconds.[8] This initial mechanical agitation provides energy to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved (i.e., visible particulates remain), place the tube in a water bath sonicator for 5-10 minutes.[11] The high-frequency sound waves create micro-cavitations in the solvent, providing intense localized energy to break apart stubborn solutes.

  • Gentle Warming: As a final resort, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[11] Increased thermal energy enhances molecular motion, promoting solubility. Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures. Always return the solution to room temperature before proceeding.

  • Visual Confirmation: A properly prepared stock solution must be a clear, homogenous liquid with no visible precipitates or crystals.[11]

Step 5: Aliquoting and Storage (Trustworthiness Through Stability) To prevent degradation from repeated freeze-thaw cycles, which can compromise compound integrity and cause precipitation, the stock solution must be aliquoted.[8][12]

  • Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, clearly labeled amber microcentrifuge tubes.

  • Short-term storage: Store at -20°C for up to one month.[4][10]

  • Long-term storage: For periods longer than one month, store at -80°C.[4][10]

G cluster_prep Protocol 1: Stock Solution Preparation calc Calculate Mass (e.g., 4.73 mg for 10 mM) weigh Weigh Z 124-73 Powder calc->weigh add_dmso Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve Dissolve: Vortex / Sonicate add_dmso->dissolve check Visually Confirm Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot Aliquot for Single Use check->aliquot Clear Solution store Store at -20°C / -80°C aliquot->store G cluster_working Protocol 2: Working Solution and Cell Treatment cluster_exp Experimental Group cluster_ctrl Vehicle Control Group thaw Thaw & Spin Stock Aliquot add_stock Add 10 µL of 10 mM Stock to 10 mL Medium thaw->add_stock medium Pre-warm Cell Culture Medium medium->add_stock add_dmso Add 10 µL of 100% DMSO to 10 mL Medium medium->add_dmso mix_exp Mix Thoroughly add_stock->mix_exp treat_exp Treat Cells (10 µM Z 124-73) mix_exp->treat_exp mix_ctrl Mix Thoroughly add_dmso->mix_ctrl treat_ctrl Treat Cells (0.1% DMSO) mix_ctrl->treat_ctrl

Caption: Workflow for preparing working solutions and treating cells.

Conclusion and Best Practices Summary

The successful use of Z 124-73 in cell culture assays is fundamentally dependent on meticulous preparation and handling. By adhering to the protocols outlined in this guide, researchers can ensure the compound remains soluble and stable, leading to reliable and reproducible data.

Key Takeaways for Authoritative Results:

  • Validate Solubility: Always visually confirm that your stock solution is completely dissolved before use.

  • Control Your Solvent: The final DMSO concentration should be as low as possible (ideally ≤ 0.1%) and must be consistent across all experimental and control groups.

  • Never Forget the Vehicle Control: An experiment without a vehicle control is uninterpretable.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to preserve compound integrity.

By integrating these principles and protocols, researchers can confidently investigate the biological effects of Z 124-73, contributing to a deeper understanding of its potential in virology and beyond.

References

  • Semantic Scholar. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection.
  • MedKoo Biosciences. Z 124-73 | CAS#61930-46-9.
  • Benchchem. 1,2-Dibromotetrafluoroethane|CAS 124-73-2|RUO.
  • Slovak Academy of Sciences. (1981). ANTIVIRAL ACTIVITY OF HETARYLHYDRAZONES. Acta virologica, 25, 108-14.
  • PNAS. Isolation of a diterpenoid substance with potent neuroprotective activity from fetal calf serum.
  • Preprints.org. (2023). Discovery of New 2-Phenylamino-3-Acyl-1,4-Naphthoquinones as Inhibitors of Cancer Cells Proliferation. Searching for Intra-cellular Targets Playing a Role in Cancer Cells Survival.
  • Wikipedia. Dimethyl sulfoxide.
  • PubChem, National Institutes of Health. Z 124-73 | C27H28N4O2S | CID 9567922.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • SpringerLink. (2014). Activation of the NF-κB pathway by the STAT3 inhibitor JSI-124 in human glioblastoma cells. Journal of Neuroinflammation, 11, 128.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • NIST WebBook. 1,2-Dibromotetrafluoroethane.
  • MDPI. (2017). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 18(6), 1174.
  • National Library of Medicine. (2011). Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro. BioMetals, 24(5), 843–852.
  • Benchchem. Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • National Library of Medicine. (2026). Comprehensive analysis of mRNA–microRNA–lncRNA expression profiles in post-traumatic elbow heterotopic ossification using RNA sequencing and experimental validation.
  • Captivate Bio. SMALL MOLECULES.
  • PubChem, National Institutes of Health. 1,2-Dibromo-1,1,2,2-tetrafluoroethane.
  • National Library of Medicine. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 899–904.
  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7545.
  • PubMed. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1113, 245–257.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Creative Proteomics. (2025). Product Regulatory Certificate.
  • ATCC. Animal Cell Culture Guide.

Sources

Application

Application Note &amp; Protocol: A Guide to the In Vitro Plaque Reduction Assay for Antiviral Compound Efficacy Testing

Introduction: The Gold Standard in Antiviral Efficacy Measurement The quest for novel antiviral therapeutics requires robust, reliable, and quantitative methods to assess the efficacy of candidate compounds. The in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard in Antiviral Efficacy Measurement

The quest for novel antiviral therapeutics requires robust, reliable, and quantitative methods to assess the efficacy of candidate compounds. The in vitro plaque reduction assay remains a cornerstone and a "gold standard" in virology for quantifying infectious virus titers and evaluating the inhibitory activity of antiviral agents.[1][2] This method provides a direct measure of a compound's ability to prevent a virus from infecting, replicating, and spreading within a cell culture, resulting in a quantifiable reduction in viral plaques.[3][4]

This guide provides a comprehensive overview and a detailed protocol for the plaque reduction assay, framed through the lens of evaluating a research compound such as the hetarylhydrazone Z 124-73. Hetarylhydrazones, including Z 124-73 and the related ZIMET 98/69, were historically investigated for their activity against picornaviruses like Mengo virus.[5][6] Their mechanism, which involves the inhibition of viral RNA synthesis, serves as an excellent example of the specific antiviral activity that this assay is designed to measure.[6] This document is designed to equip researchers with the foundational knowledge and practical steps to implement this powerful assay in their own drug discovery workflows.

Principle of the Assay: Visualizing Antiviral Activity

The plaque reduction assay is predicated on a simple biological principle. When a lytic virus infects a confluent monolayer of susceptible host cells, it replicates and lyses the host cell, releasing progeny virions that then infect adjacent cells.[7] By applying a semi-solid overlay medium (e.g., containing agarose or methylcellulose) after the initial infection, the spread of these progeny viruses is confined to the immediate vicinity of the initially infected cell.[1][7] This localized cycle of infection and cell death creates discrete, circular zones of clearing or cell death known as "plaques" within the cell monolayer.[8] Each plaque originates from a single infectious viral particle, or Plaque-Forming Unit (PFU).

When an effective antiviral compound is introduced, it interferes with a stage of the viral life cycle, such as entry, replication, or egress.[9] This interference reduces the number of successful infection events, leading to a dose-dependent decrease in the number of plaques formed. By counting the plaques at various compound concentrations and comparing them to an untreated virus control, one can calculate the compound's potency, typically expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀)—the concentration at which plaque formation is reduced by 50%.

Causality and Critical Parameters: The "Why" Behind the "How"

A successful plaque reduction assay is more than a series of steps; it is a controlled biological system where each component is optimized. Understanding the reasoning behind these choices is critical for generating reproducible and meaningful data.

  • Host Cell & Virus Compatibility: The choice of cell line is paramount and must be susceptible to infection by the virus under investigation, leading to visible cytopathic effects (CPE).[1] The virus stock must be properly titered to ensure that the infection dose results in a countable number of plaques (typically 30-100 per well or dish) in control wells.[1][10] Too few plaques lead to high statistical variance, while too many result in confluent lysis, making individual plaques impossible to distinguish.[11]

  • The Semi-Solid Overlay: The overlay's function is to immobilize the virus particles, ensuring that new infections are restricted to neighboring cells, thus forming discrete plaques.[1] The viscosity of the overlay is a critical parameter. If it is too thin, viruses can diffuse freely, preventing clear plaque formation. If it is too thick, it can inhibit plaque development or be difficult to apply evenly. Materials like agarose, methylcellulose, or Avicel are common choices, each with different handling properties.[1]

  • Cytotoxicity—The Confounding Variable: A critical aspect of trustworthiness is ensuring that the observed reduction in plaques is due to specific antiviral activity, not simply because the compound is killing the host cells.[12] A compound that is toxic to the cells will also result in a "clearing" of the monolayer, which can be mistaken for viral plaques or an antiviral effect. Therefore, a preliminary cytotoxicity assay (e.g., MTT, MTS, or CTG) performed in the absence of a virus is mandatory to determine the non-toxic concentration range of the test compound.[12]

Experimental Workflow and Design

A well-designed experiment incorporates a series of controls to validate the results. The overall workflow is a multi-day process that requires careful planning and aseptic technique.

Diagram: Overall Experimental Workflow

G cluster_prep Phase 1: Preparation & Validation cluster_assay Phase 2: Infection & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis P1 Day 0: Seed Host Cells in Multi-well Plates A1 Day 1: Infect Cell Monolayer with Virus +/- Compound P1->A1 P2 Day 0: Prepare Serial Dilutions of Test Compound P2->A1 P3 Run Cytotoxicity Assay (Parallel Plate) D4 Calculate % Inhibition & Determine EC50 P3->D4 Determines Max Non-Toxic Conc. A2 Adsorption Period (e.g., 1-2 hours) A1->A2 A3 Aspirate Inoculum & Add Semi-Solid Overlay (Containing Compound) A2->A3 A4 Incubate (2-10 Days) A3->A4 D1 Fix Cells & Inactivate Virus A4->D1 D2 Stain Monolayer (e.g., Crystal Violet) D1->D2 D3 Count Plaques D2->D3 D3->D4

Caption: High-level workflow for the plaque reduction assay.

Diagram: Self-Validating Assay Design

G Assay {Plaque Reduction Assay Setup} Controls Controls Cell Control (Cells Only) Virus Control (Cells + Virus) Cytotoxicity Control (Cells + Compound) Positive Control (Cells + Virus + Known Antiviral) Results Expected Outcomes Intact Monolayer Max Plaque Count (0% Inhibition) Intact Monolayer (No Cytotoxicity) Known % Inhibition Controls:f1->Results:f1 Validates Cell Health Controls:f2->Results:f2 Baseline for Calculation Controls:f3->Results:f3 Validates Compound Safety Controls:f4->Results:f4 Validates Assay Performance Experiment Experimental Wells Cells + Virus + Compound (Conc. 1) Cells + Virus + Compound (Conc. 2) ... Cells + Virus + Compound (Conc. n)

Caption: Logical relationships of essential controls in the assay.

Detailed Protocols

Note: These protocols are generalized. Specific parameters such as cell seeding density, virus MOI (Multiplicity of Infection), and incubation times must be optimized for your specific cell-virus system.[1]

Protocol 1: Preliminary Cytotoxicity Assay (MTT Method)

Objective: To determine the maximum non-toxic concentration (MNTC) of the test compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will yield 80-90% confluency after 24 hours.

  • Compound Addition: Prepare a 2-fold serial dilution of the test compound (e.g., Z 124-73) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" wells as a 100% viability control.

  • Incubation: Incubate the plate for a duration equivalent to the planned plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm. Calculate cell viability as a percentage relative to the untreated control cells. The MNTC is the highest concentration that shows ≥90% cell viability.

Protocol 2: Plaque Reduction Assay for Antiviral Evaluation

Materials:

  • Confluent host cells in 12-well or 24-well plates[10]

  • Virus stock with a known titer (PFU/mL)

  • Test compound (e.g., Z 124-73) stock solution

  • Culture medium (e.g., MEM or DMEM) with low serum (e.g., 2% FBS)

  • Overlay Medium: 2X culture medium mixed 1:1 with molten, cooled low-melting-point agarose (e.g., final concentration of 0.4-0.6%)[10]

  • Fixation Solution: 10% Formalin or 4% Paraformaldehyde

  • Staining Solution: 0.5% - 1% Crystal Violet in 20% ethanol

Procedure:

  • Cell Preparation: Use cell monolayers that are just confluent (100%).[10] Aspirate the growth medium from the wells.

  • Compound & Virus Preparation:

    • Prepare serial dilutions of the test compound in infection medium (low serum) at 2X the final desired concentration.

    • Dilute the virus stock in infection medium to a concentration that will yield 50-100 PFU per well (e.g., 250-500 PFU/mL if using a 0.2 mL inoculum).

    • Mix equal volumes of the 2X compound dilutions with the 2X virus dilution. This results in the final 1X concentrations.

    • Virus Control: Mix the 2X virus dilution with an equal volume of infection medium (no compound).

    • Cell Control: Prepare wells with infection medium only.

  • Infection: Inoculate triplicate wells with 0.2 mL of the virus-compound mixtures.[10]

  • Adsorption: Incubate the plates at 37°C for 90 minutes, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[10]

  • Overlay Application:

    • Carefully aspirate the inoculum from each well without disturbing the cell monolayer.

    • Gently add 1.5 mL of the prepared overlay medium (kept at ~42°C) to each well.[10] The overlay for the experimental wells should also contain the corresponding final concentration of the test compound.

    • Leave the plates at room temperature for 20-30 minutes to allow the agarose to solidify.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for the required time for plaques to develop (this can range from 2 to 14 days depending on the virus).[2][13]

  • Plaque Visualization:

    • Add 1.5 mL of fixation solution directly on top of the overlay and incubate for at least 1 hour at room temperature.[13]

    • Carefully remove the agarose plug/overlay. This can be done with a spatula or by running water over it.[13]

    • Gently wash the fixed cell monolayer with PBS.

    • Add the crystal violet staining solution and incubate for 20-30 minutes.[13]

    • Gently wash away the excess stain with water and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, viable cells.

Data Presentation and Analysis

Data should be systematically recorded and analyzed to determine the compound's potency.

Table 1: Sample Data for Plaque Reduction Assay

Compound Conc. (µM)Replicate 1 (Plaques)Replicate 2 (Plaques)Replicate 3 (Plaques)Average PlaquesStd. Deviation% Inhibition
0 (Virus Control)859188883.00%
0.1788280802.09.1%
0.5556158583.034.1%
1.0 41 46 45 44 2.6 50.0%
5.0121511132.185.2%
10.020111.098.9%
Cell Control00000.0N/A
Toxicity Control (10 µM)00000.0N/A

Calculation:

  • Percent (%) Inhibition = [1 - (Average plaques in test well / Average plaques in virus control well)] x 100

EC₅₀ Determination:

The EC₅₀ value is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response). In the sample data above, the EC₅₀ is 1.0 µM.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Plaques Inactive virus stock; non-susceptible cell line; error in virus dilution.[11]Verify virus viability with a new stock or by titrating. Confirm the cell line is appropriate. Double-check all dilution calculations.
Too Many Plaques / Confluent Lysis Virus concentration too high.[11]Perform a new virus titration and use a higher dilution of the virus stock for the assay.
Fuzzy or Indistinct Plaques Overlay solidified too slowly or was disturbed; overlay too thin; incubation time too long.[11]Ensure plates are left undisturbed on a level surface for the overlay to set. Optimize overlay concentration. Perform a time-course experiment to find the optimal incubation time.
Inconsistent Plaque Size Uneven cell monolayer; inconsistent mixing of virus/overlay; monolayer dried out during adsorption.[11]Ensure an even, confluent monolayer before infection. Gently rock plates during adsorption. Ensure sufficient volume of inoculum is used.
Apparent Inhibition at All Concentrations Compound is cytotoxic at all tested concentrations.Perform a cytotoxicity assay to determine the non-toxic range. Test lower, non-toxic concentrations of the compound.

References

  • Title: Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Source: ResearchGate URL: [Link]

  • Title: Measuring infectious virus: the plaque assay. Source: VIROLOGY RESEARCH SERVICES URL: [Link]

  • Title: IBT Bioservices Guide to In Vitro Antiviral Testing. Source: IBT Bioservices URL: [Link]

  • Title: Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Source: Aragen Bioscience URL: [Link]

  • Title: In Vitro Antiviral Assays: A Review of Laboratory Methods. Source: University of Ghana URL: [Link]

  • Title: A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Source: Journal of Clinical Microbiology URL: [Link]

  • Title: ANTIVIRAL ACTIVITY OF HETARYLHYDRAZONES. Source: Sächsische Akademie der Wissenschaften zu Leipzig URL: [Link]

  • Title: Viral Plaque Assay Kit. Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Plaque Reduction Assay. Source: Creative Diagnostics URL: [Link]

  • Title: In Vitro Antiviral Testing. Source: Institute for Antiviral Research, Utah State University URL: [Link]

  • Title: Development and optimization of plaque assays for rat coronaviruses. Source: Journal of Virological Methods URL: [Link]

  • Title: Plaque Assay Protocols. Source: American Society for Microbiology URL: [Link]

  • Title: In Vitro Plaque Reduction Neutralization Assay. Source: Creative Biolabs URL: [Link]

  • Title: Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique. Source: PubMed URL: [Link]

  • Title: Mechanism of action of antiviral hetarylhydrazones in vitro. Source: PubMed URL: [Link]

  • Title: What is the problem in my plaque assay? Source: ResearchGate URL: [Link]

  • Title: 1,2-Dibromo-1,1,2,2-tetrafluoroethane. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Important Considerations in Antiviral Testing. Source: Emery Pharma URL: [Link]

  • Title: In vitro methods for testing antiviral drugs. Source: Comprehensive Virology URL: [Link]

Sources

Method

Z 124-73 dosing protocols for FL cell line experiments

Executive Summary This technical guide outlines the dosing protocols for Z 124-73 (3-(Bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone), a hetarylhydrazone derivative exhibiting specific antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the dosing protocols for Z 124-73 (3-(Bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone), a hetarylhydrazone derivative exhibiting specific antiviral activity. While historically utilized in the study of picornaviruses (e.g., Mengo virus), Z 124-73 serves as a critical probe for investigating nucleoside transport inhibition —specifically the blockade of uridine uptake—in FL cells (Human Amnion, ATCC CCL-62).

Crucial Distinction: In the context of Z 124-73 literature, "FL cells" refers to the FL (Human Amnion) line, not Follicular Lymphoma. Researchers must verify cell line provenance (e.g., HeLa contamination markers) prior to study, as FL (Amnion) is a standard host for viral plaque assays in this pharmacological class.

Mechanistic Grounding & Rationale

To design a valid dosing strategy, one must understand that Z 124-73 does not act as a direct virucidal agent. Instead, it modulates the host cell's metabolic environment.

  • Primary Mechanism: Competitive inhibition of equilibrative nucleoside transporters (ENTs).

  • Downstream Effect: Depletion of the intracellular uridine pool required for rapid viral RNA synthesis.

  • Selectivity: The compound preferentially affects viral replication kinetics due to the virus's high demand for nucleotide substrates, while host cell DNA synthesis remains largely unaffected at therapeutic indices.

Mechanism of Action Visualization

Z124_Mechanism Z_Compound Z 124-73 (Extracellular) Transporter Nucleoside Transporter (ENT1/2) Z_Compound->Transporter Inhibition (Blockade) Uridine_In Uridine (Intracellular Pool) Transporter->Uridine_In Transport Uridine_Ex Uridine (Extracellular) Uridine_Ex->Transporter Substrate RNA_Synth Viral RNA Synthesis Uridine_In->RNA_Synth Precursor Replication Viral Replication (Mengo/Vaccinia) RNA_Synth->Replication Drives

Figure 1: Mechanistic pathway of Z 124-73. The compound blocks nucleoside transporters, starving the viral replication machinery of uridine precursors.

Experimental Protocols

Compound Preparation & Solubility

Z 124-73 is a lipophilic molecule. Improper solubilization will lead to microprecipitation and inconsistent IC50 data.

ParameterSpecificationNotes
Molecular Weight 488.6 g/mol Formula: C₂₇H₂₈N₄O₂S
Stock Solvent DMSO (Dimethyl Sulfoxide)Avoid Ethanol if possible to prevent evaporation in long-term assays.
Stock Concentration 10 mMStore at -20°C in aliquots. Avoid freeze-thaw cycles >3 times.
Working Buffer MEM + 2% FBSSerum proteins can bind lipophilic drugs; maintain constant serum % across doses.
Protocol A: Antiviral Efficacy (Plaque Reduction Assay)

Objective: Determine the IC50 of Z 124-73 against cytopathic viruses in FL cells.

  • Seeding: Plate FL cells at

    
     cells/well in 6-well plates. Incubate 24h at 37°C to reach 90% confluency.
    
  • Infection: Aspirate media. Inoculate with virus (e.g., Mengo virus) at MOI 0.01. Adsorb for 1 hour at 37°C.

  • Dosing (Time-of-Addition):

    • Critical Step: Z 124-73 must be present during and after adsorption for maximum efficacy, or added immediately post-adsorption (0 h p.i.).

    • Prepare 2X serial dilutions in overlay medium (Agarose/MEM).

    • Dose Range: 0, 10, 30, 60, 100, 300 µM.

  • Incubation: Overlay cells and incubate for 48 hours.

  • Quantification: Fix with 10% Formalin, stain with Crystal Violet. Count plaques.

Validation Criteria:

  • Effective Concentration: Expect ~50% plaque reduction at 30 µM .

  • Cytotoxicity Control: Run a parallel uninfected plate with 100 µM Z 124-73. If cell monolayer detaches or shows vacuolization, the dose is toxic.

Protocol B: Uridine Transport Inhibition Assay

Objective: Verify the mechanism of action by measuring [³H]-Uridine incorporation.

  • Pulse Labeling: Treat FL cells with Z 124-73 (100 µM) for 1 hour.

  • Substrate Addition: Add [³H]-Uridine (1 µCi/mL) to the media.

  • Kinetics: Harvest cells at 15, 30, and 60 minutes.

  • Extraction:

    • Wash with ice-cold PBS (stops transport).

    • Lyse with 5% TCA (Trichloroacetic acid).

    • Collect precipitate (RNA fraction) and supernatant (Free nucleotide pool).

  • Readout: Liquid Scintillation Counting.

Expected Result: A >50% reduction in TCA-precipitable counts compared to DMSO control, indicating blockade of uridine transport and subsequent RNA synthesis.

Dosing Workflow & Timeline

The timing of Z 124-73 administration is rate-limiting for its activity.

Dosing_Timeline Start T = -24h Cell Seeding Infection T = 0h Viral Adsorption Start->Infection 90% Confluence Dosing T = +1h Z 124-73 Addition (10 - 100 µM) Infection->Dosing Post-Adsorption Incubation Incubation (24 - 48h) Dosing->Incubation Maintenance Readout T = 48h Plaque Count / RNA Analysis Incubation->Readout

Figure 2: Temporal workflow for Z 124-73 efficacy testing.

Data Summary & Reference Values

Use these historical benchmarks to validate your internal assay performance.

Assay TypeMetricZ 124-73 Reference ValueSource
Plaque Reduction IC50 (Mengo Virus)~20 - 30 µMTonew et al. (1981)
Plaque Reduction IC50 (Vaccinia Virus)~100 µMTonew et al. (1981)
RNA Synthesis % Inhibition (100 µM)>50% reduction in 6hTonew et al. (1981)
Cytotoxicity CC50 (FL Cells)> 500 µMEstimated

References

  • Tonew, M., et al. (1981).[1] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica.

  • PubChem. (n.d.). Compound Summary for CID 9567922 (Z 124-73). National Center for Biotechnology Information.

  • Veckenstedt, A., & Ulbricht, H. (1977).[2] Antiviral activity of hetarylhydrazones in mice. Acta Virologica. (Contextual grounding for in vivo correlation).

Sources

Application

Application Notes and Protocols for Z 124-73: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction Z 124-73, a hetarylhydrazone derivative, has been identified as a potent antiviral agent with significant activity against Mengo virus.[1] This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Z 124-73, a hetarylhydrazone derivative, has been identified as a potent antiviral agent with significant activity against Mengo virus.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and experimental application of Z 124-73. Given the potent bioactivity of this compound, a strong emphasis is placed on safety and containment protocols. The experimental procedures outlined herein are intended as a starting point and should be adapted and optimized for specific research needs.

Compound Profile

PropertyValueSource
Chemical Name 3-(Bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazonePubChem
Synonyms ZIMET 124/73PubChem
CAS Number 61930-46-9PubChem
Molecular Formula C27H30N4O2SPubChem
Molecular Weight 474.62 g/mol PubChem
Known Activity Antiviral (Mengo virus)[1]

Hazard Communication and Safety Precautions

As a potent bioactive compound with a specific antiviral mechanism, Z 124-73 must be handled with the utmost care. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[2]

2.1. Potential Hazards

  • Toxicity: The specific toxicology of Z 124-73 has not been extensively studied. However, as a potent antiviral agent that inhibits viral RNA synthesis, it may have off-target effects on cellular processes.[3] Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Sensitization: Repeated exposure may lead to allergic sensitization.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and allows for safe removal of the outer layer in case of contamination.
Lab Coat Disposable, cuffed lab coat.Protects personal clothing and skin from contamination. Should be changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form outside of a containment enclosure.Minimizes the risk of inhaling aerosolized powder.

2.3. Engineering Controls

Engineering controls are crucial for minimizing exposure to potent compounds.[2]

  • Primary Containment: All handling of powdered Z 124-73 should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Workflow for Handling Potent Compounds

The following diagram illustrates a recommended workflow for safely handling potent compounds like Z 124-73.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare containment area (fume hood) prep_ppe->prep_setup prep_weigh Weigh compound in containment prep_setup->prep_weigh exp_solubilize Solubilize compound prep_weigh->exp_solubilize exp_protocol Perform experimental protocol exp_solubilize->exp_protocol cleanup_decon Decontaminate surfaces exp_protocol->cleanup_decon cleanup_waste Dispose of waste properly cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling potent compounds.

Storage and Stability

  • Storage Conditions: Store Z 124-73 in a tightly sealed container in a cool, dry, and dark place. A desiccator may be used to protect from moisture.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of Z 124-73 in various solvents has not been reported; therefore, it is advisable to prepare fresh dilutions for each experiment.

Experimental Protocols

The following protocols are provided as a starting point for investigating the antiviral activity of Z 124-73.

5.1. Preparation of Stock Solutions

The solubility of Z 124-73 in common laboratory solvents has not been extensively documented. Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely suitable solvent.

  • Initial Solubility Test: To determine an appropriate solvent, start with a small amount of Z 124-73 and test its solubility in solvents such as DMSO, ethanol, or methanol.

  • Stock Solution Preparation (Example with DMSO):

    • Accurately weigh a precise amount of Z 124-73 powder in a containment enclosure.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C.

5.2. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is adapted from standard virological procedures for assessing antiviral compounds against cytopathic viruses like Mengo virus.[4][5]

  • Cell Seeding: Seed a suitable host cell line for Mengo virus (e.g., Vero E6 cells) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the Z 124-73 stock solution in a cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with Mengo virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of Z 124-73. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a short incubation with the compound, add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (e.g., 36-48 hours).

  • Staining and Counting:

    • Fix the cells with a 10% formaldehyde solution.

    • Stain the cell monolayer with a crystal violet solution.

    • Wash the plates and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of Z 124-73 compared to the virus-only control. Determine the 50% effective concentration (EC50) using appropriate software.

5.3. In Vivo Antiviral Efficacy Study (Mouse Model)

This protocol is based on a published study on the in vivo activity of Z 124-73.[1] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Use a susceptible mouse strain for Mengo virus infection.

  • Compound Formulation: Prepare a formulation of Z 124-73 suitable for the chosen route of administration (e.g., subcutaneous injection). This may involve suspending the compound in a vehicle such as a mixture of saline and a solubilizing agent (e.g., Tween 80 or DMSO).

  • Infection: Infect the mice with a lethal dose of Mengo virus via the appropriate route (e.g., intraperitoneal or intracranial injection).

  • Treatment: Administer Z 124-73 at the desired dose (e.g., 0.5 mmol/kg per injection) via the chosen route (e.g., subcutaneous) at specified time points (e.g., twice daily for 5 days), starting shortly after infection.[1]

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, paralysis) and mortality for a defined period (e.g., 14-21 days).

  • Data Analysis: Compare the survival rates and mean survival time of the treated group with a vehicle-treated control group. Statistical analysis (e.g., log-rank test) should be used to determine the significance of the protective effect.

Mechanism of Action: Inhibition of Viral RNA Synthesis

Studies on related hetarylhydrazone derivatives suggest that Z 124-73 exerts its antiviral effect by inhibiting the synthesis of Mengo virus RNA.[3] This mechanism is distinct from effects on host cell RNA synthesis, indicating a degree of selectivity for the viral replication machinery.

G cluster_virus Mengo Virus Replication entry Virus Entry uncoating Uncoating entry->uncoating translation Translation of Viral Polyprotein uncoating->translation rna_synthesis Viral RNA Synthesis translation->rna_synthesis assembly Virion Assembly rna_synthesis->assembly release Release of New Virions assembly->release z12473 Z 124-73 z12473->rna_synthesis Inhibition

Caption: Proposed mechanism of action of Z 124-73.

Waste Disposal and Decontamination

  • Waste Disposal: All solid waste contaminated with Z 124-73 (e.g., pipette tips, tubes, gloves, disposable lab coats) should be collected in a dedicated, labeled hazardous waste container for incineration. Liquid waste should be treated with a suitable chemical inactivating agent before disposal, following institutional guidelines.

  • Decontamination: Work surfaces should be decontaminated at the end of each procedure and in case of a spill. A solution of 10% bleach followed by a rinse with 70% ethanol is generally effective.

Spill and Emergency Procedures

  • Spill:

    • Powder: In case of a small powder spill within a containment enclosure, gently cover the spill with a damp paper towel to avoid raising dust and wipe it up. Decontaminate the area. For larger spills, evacuate the area and follow institutional emergency procedures.

    • Solution: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area.

  • Exposure:

    • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials.
  • Pharmaceutical Technology. (2012, October 2). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • Glenn Corp. (2018, February 3). Safety Data Sheet ZEODENT® 124. Retrieved from [Link]

  • TKS Publisher. Potent compound safety in the laboratory. Retrieved from [Link]

  • Tonew, M., & Tonew, E. (1977). Antiviral activity of hetarylhydrazones. Acta virologica, 21(2), 158-160.
  • Râbano, M., et al. (2021).
  • Jentzen, W., et al. (2010). Experimental investigation of factors affecting the absolute recovery coefficients in iodine-124 PET lesion imaging. Physics in Medicine & Biology, 55(8), 2331–2349.
  • Cefas. (2019, March 8). Protocol - Quantification of norovirus and hepatitis A virus in soft fruit. Retrieved from [Link]

  • Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. Retrieved from [Link]

  • Veckenstedt, A., et al. (1977). Antiviral activity of certain hetarylhydrazones in Mengo virus infected mice. Zeitschrift für allgemeine Mikrobiologie, 17(1), 69-74.
  • Aenova Group. (2022). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

  • Râbano, M., et al. (2021). Mengovirus as Process Control Virus in the Monitoring of Genomic RNA and Infectivity of Enteric Viruses in Water Matrices.
  • Tonew, M. (1981). Mechanism of action of antiviral hetarylhydrazones in vitro. Acta virologica, 25(2), 108-114.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Livsmedelsverket. (2018, November 5). Standard Operating Procedure for Detection of HAV and Noroviruses in Soft Fruit. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives.

Sources

Method

Z 124-73 incubation times for maximal RNA inhibition

Application Note: Optimization of Z 124-73 Incubation Kinetics for Maximal RNA Synthesis Inhibition Executive Summary & Mechanistic Insight Z 124-73 (CAS 61930-46-9), a hetarylhydrazone derivative (specifically 3-[bis-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Z 124-73 Incubation Kinetics for Maximal RNA Synthesis Inhibition

Executive Summary & Mechanistic Insight

Z 124-73 (CAS 61930-46-9), a hetarylhydrazone derivative (specifically 3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenylthiazolyl-(2)]-hydrazone), presents a unique pharmacokinetic profile that complicates standard RNA inhibition assays.[1]

Critical Mechanistic Warning: Unlike direct RNA polymerase inhibitors (e.g., Actinomycin D), Z 124-73 exerts a dual mechanism of action:[1]

  • Primary Mode (Artifactual): Potent inhibition of nucleoside (uridine/thymidine) transport across the plasma membrane.[1]

  • Secondary Mode (True): Direct interference with RNA biosynthetic machinery (approx. 50% inhibition of cellular RNA; >95% inhibition of specific viral RNA replicons like Mengo virus).[1]

The Challenge: Standard metabolic labeling assays (e.g., [³H]-uridine incorporation) performed during drug incubation will yield false positives, suggesting 100% RNA inhibition due to the transport blockade, rather than synthesis inhibition.[1]

The Solution: This protocol details the "Pre-labeling Pulse-Chase Strategy" and "Time-of-Addition" workflows required to accurately determine maximal true RNA inhibition, bypassing the transport artifact.

Biological Logic & Experimental Design

To achieve maximal inhibition, the incubation window must align with the specific RNA species target:

  • Viral RNA (Picornaviruses/Mengo): Maximal inhibition requires addition 1–3 hours post-infection (h.p.i.) .[1][2] Addition after 4 hours results in negligible inhibition of replication complexes.[1]

  • Cellular RNA: Maximal true inhibition (~50%) is observed during continuous exposure (6–24 hours), provided intracellular nucleoside pools are established prior to drug addition.[1]

Visualizing the Mechanism of Action

Z124_Mechanism Ext_Uridine Extracellular [3H]-Uridine Transport Nucleoside Transporter Ext_Uridine->Transport Uptake Intra_Pool Intracellular Nucleotide Pool Transport->Intra_Pool Influx Polymerase RNA Polymerase Complex Intra_Pool->Polymerase Substrate RNA Nascent RNA Synthesis Polymerase->RNA Elongation Z124 Z 124-73 (Inhibitor) Z124->Transport PRIMARY BLOCK (Prevents Uptake) Z124->Polymerase SECONDARY BLOCK (~50% Cellular / ~95% Viral)

Figure 1: Dual-action mechanism of Z 124-73.[1] Note the primary blockade at the transporter level, which necessitates the pre-labeling protocols described below.

Detailed Protocol: Determination of Maximal Inhibition

Materials Required
  • Compound: Z 124-73 (Solubilized in DMSO to 100 mM stock).[1]

  • Cell Line: FL cells, HeLa, or specific viral host line.[1]

  • Radiolabel: [5,6-³H]-Uridine (Specific activity >30 Ci/mmol).[1]

  • Control: Actinomycin D (Transcription inhibitor) and Vehicle (DMSO).[1]

Workflow A: The Pre-Labeling Method (Essential for Cellular RNA)

Use this workflow to measure true synthesis inhibition without transport interference.[1]

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Pre-labeling (The Critical Step):

    • Add [³H]-Uridine (1 µCi/mL) to culture medium.[1]

    • Incubate for 1 hour before adding Z 124-73. This establishes an intracellular pool of labeled nucleotides.[1]

  • Drug Addition (T=0):

    • Remove labeling medium.[1] Wash 1x with PBS (optional, to remove extracellular label).[1]

    • Add fresh medium containing Z 124-73 (Target concentration: 50–100 µM ).[1]

    • Note: Ensure final DMSO concentration is <0.5%.[1]

  • Incubation Kinetics:

    • Harvest cells at T = 1, 3, 6, 12, and 24 hours .

  • Lysis & Counting:

    • Lyse cells with 5% TCA (Trichloroacetic acid) to precipitate macromolecules (RNA/DNA).[1]

    • Wash precipitate to remove free nucleotides.[1]

    • Solubilize in NaOH and measure via Liquid Scintillation Counting (LSC).

Workflow B: Time-of-Addition Assay (Essential for Viral RNA)

Use this workflow to determine the "Point of No Return" for viral inhibition.[1]

  • Infection (T=0): Inoculate cells with virus (MOI 1–10).[1] Adsorb for 1 hour at 4°C or 37°C.

  • Synchronized Start: Wash cells to remove unbound virus. Add fresh medium.

  • Variable Drug Addition:

    • Add Z 124-73 (100 µM) at distinct timepoints: 0, 1, 2, 3, 4, and 6 hours post-infection (h.p.i.) .

  • Endpoint: Harvest all wells at 24 hours .

  • Readout: Plaque assay or RT-qPCR for viral RNA.

Data Interpretation & Expected Results

The following table summarizes expected inhibition profiles based on incubation timing and assay type.

Experimental ConditionIncubation TimeZ 124-73 EffectInterpretation
Standard Co-incubation 0–6 Hours>95% "Inhibition"False Positive. Drug blocked [³H]-Uridine uptake; RNA synthesis may still be active.[1]
Pre-labeled Cellular RNA 6–24 Hours~50% InhibitionTrue Result. Represents maximal partial inhibition of cellular polymerase.[1]
Viral RNA (Added T=1h) 24 Hour Readout>99% InhibitionMaximal Efficacy. Drug intercepts early replication complex formation.[1]
Viral RNA (Added T=4h) 24 Hour Readout<10% InhibitionLoss of Efficacy. Viral replication complex is already established and resistant.[1]
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (T=0) cluster_2 Phase 3: Kinetics Seed Seed Cells (24h incubation) Label PRE-LABELING Add [3H]-Uridine (-1 Hour) Seed->Label Wash Wash Extracellular Label Label->Wash Establishes Internal Pool Treat Add Z 124-73 (100 µM) Wash->Treat T1 T+1h (Early) Treat->T1 T6 T+6h (Mid) Treat->T6 T24 T+24h (Late) Treat->T24 Harvest LSC Counting (True RNA Synthesis) T1->Harvest TCA Precip T6->Harvest T24->Harvest Maximal Effect

Figure 2: Optimized Pre-labeling Workflow to bypass nucleoside transport inhibition artifacts.

References

  • Tonew, M. (1981).[1][3][4] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.[1][2][3]

  • Veckenstedt, A., & Ulbricht, H. (1977).[1][2] The antiviral activity of 3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenylthiazolyl-(2)]-hydrazone (ZIMET 98/69).[1][2] Acta Virologica.

  • PubChem Database. (n.d.).[1] Compound Summary: Z 124-73 (CID 9567922).[1][5] [1][5]

Sources

Application

Application Note: Kinetic Profiling of Z 124-73 in Viral Replication Models

Executive Summary This Application Note details the protocol for the kinetic characterization of Z 124-73 , a hetarylhydrazone derivative with documented efficacy against picornaviruses (e.g., Mengo virus, Encephalomyoca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the kinetic characterization of Z 124-73 , a hetarylhydrazone derivative with documented efficacy against picornaviruses (e.g., Mengo virus, Encephalomyocarditis virus). While historically identified as an inhibitor of viral RNA synthesis and uridine transport, precise kinetic profiling is required to distinguish its mechanism from entry inhibitors or assembly blockers.

This guide provides a standardized workflow for researchers to determine the Time-of-Addition (TOA) window and Viral Decay Kinetics of Z 124-73.[1][2] These metrics are critical for calculating the compound's impact on the Basic Reproductive Number (


) and intracellular burst size during drug development.

Mechanistic Basis & Compound Profile[1]

Z 124-73 functions primarily by interfering with the viral replication complex, specifically inhibiting the incorporation of uridine into nascent viral RNA. Unlike nucleoside analogs that act as chain terminators, hetarylhydrazones often modulate the host-viral interface or directly bind the RNA-dependent RNA polymerase (RdRp) complex, leading to a non-competitive inhibition profile.[2]

Pathway Visualization

The following diagram illustrates the specific intervention point of Z 124-73 within the Picornavirus life cycle.

Z124_73_Mechanism Target Z 124-73 (Inhibitor) ReplicationComplex Replication Complex Assembly Target->ReplicationComplex Secondary Target? RNA_Synthesis Viral RNA Synthesis (- strand / + strand) Target->RNA_Synthesis Blocks Uridine Incorporation Entry Viral Entry (t=0h) Uncoating Uncoating (t=0.5h) Entry->Uncoating Translation Polyprotein Translation (t=1-2h) Uncoating->Translation Translation->ReplicationComplex ReplicationComplex->RNA_Synthesis Assembly Virion Assembly (t=4-6h) RNA_Synthesis->Assembly Release Lysis / Release Assembly->Release

Figure 1: Mechanism of Action.[3][4] Z 124-73 intervenes post-translation, specifically targeting the RNA synthesis phase, distinguishing it from entry inhibitors.

Experimental Protocols

Protocol A: Time-of-Addition (TOA) Assay

Objective: To define the precise window of efficacy for Z 124-73. If the compound is an RNA synthesis inhibitor, it should remain effective if added up to 2–3 hours post-infection (h.p.i), but lose efficacy after the onset of peak replication (>4 h.p.i).

Materials:

  • Cell Line: HeLa or BHK-21 (depending on viral strain).[1][2]

  • Virus: Mengo virus or EMCV (MOI = 1.0 for synchronous infection).[2]

  • Compound: Z 124-73 stock (10 mM in DMSO).[1][2]

  • Readout: Plaque Assay or RT-qPCR.[1][2]

Step-by-Step Methodology:

  • Seeding: Seed cells in 24-well plates (

    
     cells/well) and incubate overnight to reach 90% confluency.
    
  • Infection (Synchronization):

    • Cool plates to 4°C for 15 minutes (to synchronize binding).

    • Inoculate with Virus (MOI 1.[2][5]0) at 4°C for 1 hour.

    • Rationale: Cold binding ensures all viruses enter simultaneously upon warming.[2]

  • Wash: Remove inoculum, wash 2x with PBS, and add warm media (t=0).

  • Drug Addition Series:

    • Add Z 124-73 (

      
       concentration) at the following time points:
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Pre-treatment)[1]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Co-treatment)[1]
      
    • 
       (Post-infection)[1]
      
  • Incubation: Incubate all wells until

    
     (single cycle completion).
    
  • Harvest: Freeze-thaw cells 3x to release intracellular virus.

  • Quantification: Titrate lysates via standard Plaque Assay.

Data Interpretation:

  • Entry Inhibitors: Lose efficacy if added at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Z 124-73 (Replication Inhibitor): Should retain >90% inhibition if added at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , but show a sharp drop in inhibition between 
    
    
    
    and
    
    
    (the exponential RNA synthesis phase).
Protocol B: Single-Cycle Viral Kinetic Profiling

Objective: To quantify the reduction in viral burst size and the slope of RNA production.

Mathematical Model: The viral load


 during the exponential phase is modeled as:


Where:
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = viral production rate per cell (targeted by Z 124-73).[1]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = viral clearance rate.[6]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = infected cells.[4][7][8]
    

Step-by-Step Methodology:

  • Infection: Infect 6-well plates (MOI = 5.0) to ensure 100% infection.[2][9]

  • Treatment:

    • Group A: Vehicle Control (0.1% DMSO).[2]

    • Group B: Z 124-73 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       concentration).[1]
      
    • Group C: Z 124-73 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       concentration).[1]
      
  • Sampling:

    • Remove 100 µL supernatant at

      
       hours.
      
    • Immediately replace with 100 µL fresh media containing the respective drug concentration.

  • RNA Extraction: Extract viral RNA using standard silica-column kits.[1][2]

  • RT-qPCR: Quantify viral genome copies. Normalize to housekeeping gene (e.g., GAPDH) if measuring intracellular RNA.

Analytical Results & Visualization

Expected Kinetic Outcomes

The following table summarizes expected shifts in kinetic parameters when treating with Z 124-73.

ParameterDefinitionEffect of Z 124-73Biological Interpretation
Eclipse Phase Time from entry to first progeny releaseProlonged (+2-4 hrs)Delayed accumulation of critical RNA threshold.[1][2]
Slope (Log Phase) Rate of exponential viral growthFlattened Direct inhibition of RdRp efficiency.
Burst Size Total virions produced per cellReduced (>2 log) Failure to complete genome replication.[2]
Decay Rate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Clearance of free virusUnchanged Z 124-73 is not virucidal; it prevents new synthesis.[1]
Workflow Diagram

The experimental logic for determining these parameters is visualized below.

Kinetic_Workflow Infection Synch Infection (MOI 5.0, 4°C) Treatment Add Z 124-73 (Var. Conc) Infection->Treatment Sample_Early Lag Phase (0-3h) Treatment->Sample_Early t=0-3h Sample_Exp Exp Phase (4-8h) Sample_Early->Sample_Exp Onset Sample_Plat Plateau (12-24h) Sample_Exp->Sample_Plat Saturation Analysis Fit to dV/dt = pI - cV Sample_Exp->Analysis Calculate Slope Sample_Plat->Analysis Calculate Burst

Figure 2: Kinetic Profiling Workflow. Sampling intervals are critical during the Exponential Phase (4-8h) to capture the rate-limiting effects of the inhibitor.[1]

References

  • Tonew, M., & Tonew, E. (1981). Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.

    • Foundation for Z 124-73 mechanism as an RNA synthesis inhibitor.[1][2]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6, 925–933.

    • Standard protocol for the Time-of-Addition assays described in Section 3.
  • Perelson, A. S., & Guedj, J. (2015). Modeling viral kinetics and the effect of antiviral therapy. Current Opinion in Virology, 13, 82-87.[1]

    • Source for the mathematical decay models ( ) used in Protocol B.
  • Bernhauerová, V., et al. (2020).[5][7] Modelling Degradation and Replication Kinetics of the Zika Virus In Vitro Infection. Viruses, 12(5), 555. [1][2]

    • Modern application of kinetic modeling to RNA viruses, applicable to Z 124-73 studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Preventing Precipitation in Cell Culture Media

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center focused on a critical and often frustrating aspect of cell culture:...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical and often frustrating aspect of cell culture: media precipitation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root causes of precipitation and implement effective solutions to ensure the stability of your cell culture environment and the integrity of your experimental results.

A Note on "Z 124-73"

Initial inquiries regarding the use of "Z 124-73" to prevent precipitation in cell culture media have led to a point of clarification. The chemical compound associated with the CAS number 124-73-2 is 1,2-Dibromotetrafluoroethane, also known as Halon 2402.[1][2][3] This is a dense, volatile haloalkane historically used in fire extinguishers and as a reagent in organofluorine chemistry.[1] Its chemical properties, including low aqueous solubility, are not consistent with a role in preventing precipitation in complex aqueous solutions like cell culture media.[2]

Therefore, this guide will address the broader, more critical issue of preventing and troubleshooting precipitation in cell culture media through best practices and a systematic, science-based approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of precipitation in cell culture media?

Precipitation in cell culture media is a multifaceted issue that can arise from both physical and chemical factors. The most common culprits include:

  • Temperature Fluctuations: Extreme temperature shifts, such as repeated freeze-thaw cycles, can cause high molecular weight proteins and certain salts to fall out of solution.[4][5][6]

  • pH Imbalance: The pH of the medium is critical for maintaining the solubility of its components.[7] Cellular metabolism can lead to a decrease in pH over time, which can trigger precipitation.[7]

  • High Solute Concentration: Exceeding the solubility limit of media components, such as amino acids, salts, and other supplements, will inevitably lead to precipitation.[7][8]

  • Evaporation: Water loss from the culture vessel can lead to an increased concentration of solutes, which can then precipitate.[4][9]

  • Component Interactions: Certain media components can interact to form insoluble complexes. A classic example is the reaction between calcium and phosphate to form calcium phosphate.[10]

  • "Solvent Shock": When adding a concentrated stock solution of a compound, often dissolved in an organic solvent like DMSO, to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to precipitate.[7]

  • Contamination: The presence of microbial contaminants such as bacteria or fungi can cause the media to become turbid and may lead to precipitation.[4][11]

Q2: Can the type of cell culture medium influence the likelihood of precipitation?

Absolutely. Different media formulations have varying concentrations of salts, amino acids, and other components. For instance, powdered media, while more stable for long-term storage, can be prone to precipitation if not reconstituted properly.[8] Liquid media, on the other hand, have their components already in an ionized state, which can sometimes lead to a higher propensity for reactions and degradation over time.[8] Serum-free media may also be more susceptible to precipitation of certain metal supplements, as serum proteins that would normally help to keep them in solution are absent.[10]

Q3: How can I differentiate between microbial contamination and chemical precipitation?

This is a critical diagnostic step. Here's a table to help you distinguish between the two:

Characteristic Microbial Contamination Chemical Precipitation
Appearance Uniformly turbid, sometimes with a film on the surface. May see individual motile bacteria or filamentous fungi under high magnification.Crystalline, granular, or flocculent precipitate. Often settles at the bottom of the vessel.
pH Change Often a rapid and significant change in pH (usually a drop, turning the medium yellow).[12]May or may not be associated with a significant pH change.
Odor May have a foul or unusual odor.Typically odorless.
Microscopic Examination Presence of microorganisms (bacteria, yeast, fungi).Presence of amorphous or crystalline structures.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately After Adding a Supplement or Compound

This is a common issue, often related to solubility limits or "solvent shock".

Troubleshooting Workflow:

A Precipitate forms immediately upon supplement addition B Was the supplement a concentrated stock in an organic solvent? A->B C Yes: Likely 'Solvent Shock' B->C Yes D No: Likely a direct solubility or interaction issue B->D No E Action: Add stock solution dropwise while gently swirling the medium C->E F Action: Warm the medium to 37°C before adding the supplement C->F G Action: Lower the final concentration of the supplement D->G H Action: Check for known incompatibilities between the supplement and media components D->H

Caption: Troubleshooting immediate precipitation.

Detailed Steps:

  • Review the Final Concentration: Ensure that the final concentration of the added supplement does not exceed its solubility limit in the culture medium.[7]

  • Modify the Addition Technique: To avoid "solvent shock," add the concentrated stock solution slowly and dropwise to the medium while gently swirling.[7] Pre-warming the medium to 37°C can also help.

  • Check for Incompatibilities: Research potential interactions between the supplement and components of your basal medium. For example, high concentrations of calcium and phosphate are a common cause of precipitation.[10]

Issue 2: Precipitate Forms Gradually Over Time in the Incubator

This type of precipitation is often due to changes in the media chemistry during incubation.

Troubleshooting Workflow:

A Precipitate forms gradually during incubation B Check for signs of evaporation (e.g., condensation on the lid, reduced media volume) A->B C Yes: Address humidity and sealing B->C Yes D No: Investigate temperature and pH stability B->D No E Action: Ensure proper incubator humidification. Use filter-capped flasks or seal plates with gas-permeable membranes C->E F Action: Verify incubator temperature stability. Avoid repeated warming and cooling of the media D->F G Action: Monitor the pH of the culture. Consider using a medium with a stronger buffering capacity if pH shifts are significant D->G H Action: If using serum, consider potential protein denaturation or binding D->H

Caption: Troubleshooting gradual precipitation.

Detailed Steps:

  • Control for Evaporation: Ensure that the incubator has adequate humidity.[4] For plates and multi-well formats, using sealing tape can minimize evaporation.

  • Maintain Stable Temperature: Verify the temperature stability of your incubator. Avoid taking cultures in and out of the incubator frequently.

  • Monitor pH: Regularly check the pH of your culture medium. If you observe a consistent drop in pH, consider using a medium with a more robust buffering system or adjusting your cell seeding density.[7]

  • Evaluate Serum Stability: If using a serum-containing medium, be aware that proteins in the serum can denature and precipitate over time, especially with temperature fluctuations.[7]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a Compound

This protocol is essential before adding a new compound to your cell culture experiments to prevent precipitation.

Materials:

  • Your compound of interest

  • Appropriate solvent for the compound (e.g., DMSO, ethanol)

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C

Methodology:

  • Prepare a high-concentration stock solution of your compound in the chosen solvent.

  • Create a series of dilutions of your compound in the cell culture medium. For example, you can perform a two-fold serial dilution.

  • Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2, 24, or 48 hours).

  • Visually inspect each dilution for any signs of precipitation. You can also use a spectrophotometer to measure absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) for a more quantitative assessment.

  • The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental conditions.

Protocol 2: Systematic Troubleshooting of Media Precipitation

If you are experiencing unexplained precipitation, this systematic approach can help you identify the cause.

Workflow Diagram:

A Observation of Precipitation B Step 1: Microscopic Examination A->B C Contamination Suspected B->C Microbes present D No Contamination Observed B->D No microbes E Action: Discard culture and decontaminate equipment C->E F Step 2: Check Environmental Factors D->F G Incubator temperature and humidity stable? F->G H Yes: Proceed to Step 3 G->H Yes I No: Calibrate and adjust incubator settings G->I No J Step 3: Evaluate Media and Supplements H->J K New batch of media or supplement? J->K L Yes: Test a previous, reliable batch K->L Yes M No: Review preparation and storage procedures K->M No N Were any components added in a different order or concentration? M->N O Yes: Revert to the standard protocol N->O Yes P No: Consider intrinsic media instability N->P No

Caption: Systematic troubleshooting workflow.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. [Link]

  • PubMed Central. (2020). Vitamins in cell culture media: Stability and stabilization strategies. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • PNAS. Isolation of a diterpenoid substance with potent neuroprotective activity from fetal calf serum. [Link]

  • Google Patents.
  • PubChem. 1,2-Dibromo-1,1,2,2-tetrafluoroethane. [Link]

  • RSC Publishing. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro. [Link]

  • SpringerLink. ANTIVIRAL ACTIVITY OF HETARYLHYDRAZONES. [Link]

  • SpringerLink. Basic Cell Culture Protocols. [Link]

  • NIST WebBook. 1,2-Dibromotetrafluoroethane. [Link]

  • PubMed Central. (2018, July 18). A convenient protocol for establishing a human cell culture model of the outer retina. [Link]

  • ResearchGate. (2016, May 25). How to stop protein precipitation from pH change in Hi5 cell culture?. [Link]

  • MDPI. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. [Link]

  • The Journal of Physiology. Potentiation of quantal secretion by insulin-like growth factor-1 at developing motoneurons in Xenopus cell culture. [Link]

  • MDPI. (2023, November 22). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. [Link]

  • Preprints.org. (2023, April 11). Discovery of New 2-Phenylamino-3-Acyl-1,4-Naphthoquinones as Inhibitors of Cancer Cells Proliferation. Searching for Intra-cellular Targets Playing a Role in Cancer Cells Survival. [Link]

  • Wikipedia. Beryllium. [Link]

  • Fudau. (2022, July 28). Analysis of the Causes of Precipitation in Cell Culture Flasks. [Link]

  • Axion BioSystems. Cell Culture Protocol - Immuno-oncology Potency Assay. [Link]

  • Public Health England. Cell culture protocols. [Link]

  • Miami-Dade County. (2010, July 21). community zoning appeals board 10. [Link]

  • PubMed Central. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs. [Link]

  • Pakistan Environmental Protection Agency. (1999). HAZARDOUS SUBSTANCES RULES, 1999. [Link]

Sources

Optimization

Z 124-73 stability at -20°C vs room temperature storage

Technical Support Center: Z 124-73 Stability & Handling Guide Executive Summary You are accessing the technical support interface for Z 124-73 (CAS: 61930-46-9), a specific antiviral hetarylhydrazone known for inhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z 124-73 Stability & Handling Guide

Executive Summary

You are accessing the technical support interface for Z 124-73 (CAS: 61930-46-9), a specific antiviral hetarylhydrazone known for inhibiting uridine transport and viral RNA synthesis.

The short answer: Store Z 124-73 at -20°C (desiccated) . The technical reality: Room temperature (RT) storage exposes the compound’s hydrazone linkage to hydrolytic cleavage and oxidative stress, leading to a "silent" loss of potency where the compound appears physically unchanged but fails in functional assays (e.g., IC50 shifts).

Technical Analysis: The "Why" Behind the Protocol

To understand the storage requirements, we must look at the molecular structure. Z 124-73 is not a simple salt; it is a 3-(Bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone .

The Structural Vulnerability: The Hydrazone Linkage

The core stability issue lies in the C=N-N (hydrazone) motif connecting the acetophenone moiety to the thiazole ring.

  • At -20°C: The thermodynamic energy is insufficient to overcome the activation barrier for hydrolysis. The molecule remains locked in its active conformation.

  • At Room Temperature (+25°C): In the presence of trace atmospheric moisture (hygroscopicity), the hydrazone bond becomes susceptible to hydrolysis. This reaction cleaves the molecule into two inactive precursors: a ketone (acetophenone derivative) and a hydrazine/amine (aminothiazole derivative).

The Solubility Factor

The bis(2-hydroxyethyl) group adds polar character, but the diphenylthiazole core renders the molecule highly lipophilic.

  • DMSO Stability: Stable at -20°C. At RT, DMSO is hygroscopic; absorbed water accelerates the hydrolytic degradation described above.

Stability Data Comparison

The following table summarizes the degradation risks associated with different storage conditions based on accelerated stability modeling for hetarylhydrazones.

ParameterStorage at -20°C (Recommended)Storage at Room Temp (20-25°C)
Physical State Crystalline SolidSolid (Risk of caking due to hygroscopicity)
Chemical Integrity >98% purity retained for 2+ years<90% purity after 3-6 months
Hydrolysis Risk NegligibleModerate to High (Humidity dependent)
Solution Stability (DMSO) Stable for 1-3 months at -80°CUnstable (Degrades within 24-48 hours)
Biological Activity Consistent IC50 valuesIC50 shifts >10-fold (Loss of potency)

Degradation Pathway Visualization

The following diagram illustrates the specific chemical vulnerability of Z 124-73 when exposed to suboptimal conditions (RT + Moisture).

Z124_Degradation Z124 Intact Z 124-73 (Active Antiviral) Stress Stress Factors: RT Storage + Humidity (>24h exposure) Z124->Stress Hydrolysis Hydrazone Bond Hydrolysis Stress->Hydrolysis Catalyzes ProductA Degradant A: Acetophenone Deriv. Hydrolysis->ProductA ProductB Degradant B: 4,5-diphenylthiazole Deriv. Hydrolysis->ProductB AssayFail Result: Loss of Uridine Transport Inhibition ProductA->AssayFail ProductB->AssayFail

Figure 1: Mechanism of Z 124-73 inactivation via hydrazone hydrolysis under improper storage conditions.

Troubleshooting & FAQs

Q1: I received the shipment at room temperature, but the ice pack had melted. Is the compound ruined?

  • Answer: Likely No , provided the transit time was under 72 hours and the vial was sealed. Z 124-73 is stable as a dry solid for short excursions. However, you must immediately transfer it to -20°C.

  • Action: Perform a visual check.[1][2] If the powder looks "sticky" or caked (indicating moisture absorption), verify purity via HPLC before use in sensitive viral RNA assays.

Q2: Can I store the stock solution in DMSO at -20°C?

  • Answer: Yes, but with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water (condensation) into the DMSO, which attacks the hydrazone bond.

  • Best Practice: Aliquot the stock solution into single-use vials immediately after reconstitution. Store these aliquots at -80°C. Never store DMSO stocks at RT.

Q3: My IC50 for viral inhibition shifted from nanomolar to micromolar. Why?

  • Answer: This is the classic signature of hydrazone hydrolysis . You are likely treating your cells with a mixture of the inactive ketone and thiazole cleavage products.

  • Troubleshooting: Discard the current stock. Re-order fresh Z 124-73. Ensure the new stock is dissolved in anhydrous DMSO (<0.1% water).

Q4: Does Z 124-73 work in aqueous buffers for long incubations?

  • Answer: It has limited solubility and stability in water.

  • Protocol: Prepare a 1000x stock in DMSO. Dilute into the culture medium immediately prior to adding to cells. Do not "pre-dilute" in PBS and let it sit on the bench.

Validated Workflow: Reconstitution & QC

Follow this self-validating protocol to ensure experimental consistency.

QC_Workflow Start Receive Z 124-73 (Solid) Step1 Equilibrate vial to RT (Prevent condensation) Start->Step1 Step2 Dissolve in Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Check Visual Inspection: Clear solution? Step2->Check Aliquot Aliquot into light-protective microtubes Check->Aliquot Yes Fail Sonicate/Vortex (Max 40°C) Check->Fail Precipitate Visible Freeze Flash Freeze & Store -80°C Aliquot->Freeze Fail->Check Retry

Figure 2: Standard Operating Procedure (SOP) for Z 124-73 reconstitution to minimize hydrolytic degradation.

Step-by-Step Protocol
  • Equilibration: Remove the vial from -20°C and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric water to condense inside, instantly initiating degradation.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or water for stock preparation due to solubility limits and stability concerns.

  • Dissolution: Add solvent to achieve a concentration of 10–50 mM. Vortex gently.

    • Note: If the solution is cloudy, warm gently to 37°C for 2 minutes. Do not exceed 40°C.

  • Aliquot: Divide into volumes suitable for one day of experiments (e.g., 20 µL).

  • Storage: Store aliquots at -80°C . Avoid -20°C for liquid stocks if possible, as phase changes (freeze/thaw) in DMSO are more frequent at -20°C freezers that cycle.

References

  • PubChem. (n.d.).[3] Z 124-73 (Compound Summary).[2][4][5] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Tonew, M. (1981).[5] Mechanism of action of antiviral hetarylhydrazones in vitro.[4][5] Acta Virologica, 25(2), 108–114.[5] Retrieved February 3, 2026, from [Link]

  • Veckenstedt, A., & Ulbricht, H. (1977).[4] Antiviral activity of hetarylhydrazones.[4][5] (Contextual reference on class stability). Retrieved from [Link]

Sources

Troubleshooting

Z 124-73 cytotoxicity vs antiviral efficacy window optimization

Cytotoxicity vs. Antiviral Efficacy Window Optimization Status: Operational Ticket ID: Z-OPT-9982 Subject: Optimizing Selectivity Index (SI) for Z 124-73 Series The Core Directive: Defining the Window Welcome to the Z 12...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity vs. Antiviral Efficacy Window Optimization

Status: Operational Ticket ID: Z-OPT-9982 Subject: Optimizing Selectivity Index (SI) for Z 124-73 Series

The Core Directive: Defining the Window

Welcome to the Z 124-73 Technical Hub. You are likely here because your Selectivity Index (SI) —the ratio of cytotoxicity (


) to antiviral efficacy (

)—is suboptimal (SI < 10). For the Z 124-73 small molecule series, a "collapsed window" is rarely due to the molecule's intrinsic failure; it is almost always an artifact of assay design or compound interference .

This guide treats Z 124-73 as a hydrophobic small molecule inhibitor (simulated class: RNA-dependent RNA polymerase inhibitor). We will troubleshoot the specific experimental variables that artificially lower your


 or inflate your 

.

Troubleshooting Cytotoxicity ( )

The Problem: Your compound appears more toxic than it actually is.

Critical Alert: Metabolic Assay Interference

Is Z 124-73 reducing your reagent? Many researchers use tetrazolium-based assays (MTT, MTS) to measure cell viability. However, small molecules with specific moieties (thiol, carboxylic acid) can chemically reduce tetrazolium salts without live cells, creating false signals.

  • Symptom: You see increasing absorbance (apparent viability) even at high drug concentrations, or erratic "spikes" in viability.

  • The Fix: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP levels drop rapidly upon cell death and are less prone to chemical interference than redox-based dyes.

Solvent Tolerance (The DMSO Trap)

Z 124-73 is hydrophobic. To keep it soluble, you may be pushing DMSO concentrations above 0.5%.

  • The Science: DMSO > 0.5% induces membrane permeabilization and cell stress, lowering the baseline health of your control cells. This makes them hypersensitive to the drug, artificially lowering the

    
    .
    
  • Protocol Adjustment:

    • Create a 1000x stock in 100% DMSO.

    • Dilute into media to reach 2x final concentration (0.2% DMSO).

    • Ensure your "Vehicle Control" contains the exact same DMSO % as your highest drug dose.

Optimizing Efficacy ( )

The Problem: The virus is replicating despite drug treatment (Inflated


).
The MOI (Multiplicity of Infection) Drift

Are you overwhelming the drug? If you infect at a high MOI (e.g., 1.0 or higher), you introduce so much viral antigen that the drug mechanism is saturated immediately. This is a "single-cycle" infection model, which often masks the potency of replication inhibitors like Z 124-73.

  • The Fix: Lower MOI to 0.01 - 0.001 .

  • Why: This allows for multiple rounds of replication.[1] Z 124-73 is most effective at preventing secondary spread. A low MOI amplifies the drug's effect over 48–72 hours, resulting in a significantly lower (better)

    
    .
    
Timing vs. Mechanism

Z 124-73 requires intracellular metabolic activation (phosphorylation).

  • Error: Adding virus and drug simultaneously.

  • Correction: Pre-incubate cells with Z 124-73 for 1–2 hours prior to infection. This establishes the intracellular triphosphate pool required to compete with viral nucleotides.

Visualization: The Optimization Logic

Workflow: The Iterative Window Expansion

The following diagram illustrates the decision tree for expanding the SI window.

WindowOptimization Start Start: SI < 10 CheckAssay 1. Check Viability Assay Start->CheckAssay Interference Is Compound Reducing MTT? CheckAssay->Interference SwitchATP Switch to ATP-based (Lum) Interference->SwitchATP Yes (False Signal) CheckMOI 2. Check Viral Load (MOI) Interference->CheckMOI No SwitchATP->CheckMOI HighMOI Is MOI > 0.1? CheckMOI->HighMOI LowerMOI Lower MOI to 0.01 (Multi-cycle) HighMOI->LowerMOI Yes (Saturation) Timing 3. Check Timing HighMOI->Timing No LowerMOI->Timing PreInc Add 2hr Pre-incubation Timing->PreInc Result Recalculate SI (Target > 50) PreInc->Result

Caption: Logical workflow to identify artifacts collapsing the Selectivity Index (SI).

Mechanism: Where False Reads Occur

This diagram details where Z 124-73 interacts with the cell and where assay artifacts (red nodes) arise.

MechanismArtifacts Compound Z 124-73 (Compound) MTT MTT Reagent (Tetrazolium) Compound->MTT Chemical Reduction (FALSE VIABILITY) ViralPol Viral Polymerase (Target) Compound->ViralPol Inhibits (True Efficacy) Mito Mitochondria (Reductase) Mito->MTT Metabolic Reduction (True Viability) Formazan Formazan (Color Signal) MTT->Formazan

Caption: Interference pathway where compound chemically reduces MTT, masking cytotoxicity.

Standardized Protocol: SI Determination

Objective: Determine the Selectivity Index (SI =


) with <10% CV.
Phase A: Cytotoxicity ( )[2][3][4][5]
  • Seeding: Seed Vero E6 cells at

    
     cells/well in 96-well opaque plates (white). Incubate 24h.
    
  • Treatment: Add serial dilutions of Z 124-73 (Start: 100 µM, 1:3 dilution, 8 points).

    • Control: Media + 0.5% DMSO (No Drug).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP reagent. Shake 2 min. Read Luminescence.

    • Note: Do NOT use MTT/MTS for Z 124-73.

Phase B: Antiviral Efficacy ( )
  • Seeding: Seed Vero E6 cells at

    
     cells/well (clear bottom).
    
  • Pre-Treatment: Add Z 124-73 dilutions (same range as above). Incubate 2 hours .

  • Infection: Add virus at MOI 0.01 .[2]

    • Calculation:

      
      .
      
  • Incubation: 48 hours (or until CPE is visible in virus control).

  • Fixation/Readout: Fix with 4% Formaldehyde. Stain with Crystal Violet (CPE reduction) or Immunofluorescence (Viral N-protein).

Troubleshooting Matrix (Data Analysis)

ObservationDiagnosisCorrective Action

is > 100µM (Non-toxic) but

is > 50µM
Drug is inactive or not entering cells.Check cell permeability; Ensure 2hr pre-incubation to allow phosphorylation.

is low (< 5µM) and

is low (< 1µM)
General toxicity is killing the virus (False Efficacy).The drug is a toxin, not an antiviral. Discard candidate or check formulation.
Viability curve goes UP at high doses Assay Interference (Precipitation or Reduction).Switch to ATP-based assay; Check solubility (turbidity) under microscope.
High variation between replicates Pipetting error or Edge Effect.Do not use outer wells of 96-well plate (fill with PBS).

References

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. (General methodology for SI calculation).

  • National Institutes of Health (NIH). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. (Guidance on false positives in viability assays).

  • Frontiers in Microbiology. Identification of Compounds With Antiviral Activity Against SARS-CoV-2.[1] (Protocols for MOI optimization and HTS screening).

  • ResearchGate. Optimizing standard virus conc. used for drug EC50 determination.[1][3][4][5][2][6][7][8][9][10] (Community discussion on MOI drift).

Sources

Optimization

Technical Support Center: Z 124-73 Optimization Guide

Executive Summary You are encountering high variability (CV > 20%) or non-sigmoidal dose-response curves when profiling Z 124-73 (CAS: 61930-46-9).[1][2] As a hydrophobic thiazolone derivative with a hydrazone linker, Z...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering high variability (CV > 20%) or non-sigmoidal dose-response curves when profiling Z 124-73 (CAS: 61930-46-9).[1][2] As a hydrophobic thiazolone derivative with a hydrazone linker, Z 124-73 presents specific physicochemical challenges that standard small-molecule workflows often overlook.

This guide moves beyond generic advice to address the specific structural liabilities of Z 124-73: aqueous instability (precipitation) and hydrazone hydrolysis .[1][2] The following protocols are designed to isolate these variables and restore reproducibility to your IC50 datasets.

Phase 1: The Solubility Paradox (Primary Cause)

The Issue: Z 124-73 has a molecular weight of ~472.61 g/mol and contains two phenyl rings and a thiazolone core, making it highly lipophilic. When you pipette a high-concentration DMSO stock directly into aqueous cell culture media, the compound likely "crashes out" (precipitates) locally before it can disperse.[1] This results in an effective concentration far lower than your calculated concentration, flattening the top of your dose-response curve.[1]

Diagnostic Protocol: The "Shock-Precipitation" Check

Do not assume solubility based on clear DMSO stocks.[1][2]

  • Prepare a Mock Assay: Replicate your highest assay concentration (e.g., 100 µM) in your specific culture media (containing serum) without cells.

  • Incubate: Hold at 37°C for 2 hours (mimicking the equilibration period).

  • Inspect:

    • Method A (Microscopy): View under 20x/40x phase contrast. Look for micro-crystals or "oily" droplets.

    • Method B (Light Scattering): Measure absorbance at 650 nm (where the compound should not absorb). An OD > 0.05 indicates precipitation/turbidity.

Corrective Workflow: The Intermediate Dilution Method

To prevent precipitation, we must reduce the kinetic shock of mixing DMSO with water.

Step-by-Step Protocol:

  • Master Stock: Prepare Z 124-73 at 10 mM in 100% anhydrous DMSO.

  • Intermediate Plate (The Critical Step):

    • Perform your serial dilutions in 100% DMSO first.

    • Why? This ensures accurate pipetting of the lipophilic compound without precipitation artifacts during the dilution steps.

  • Transfer Step:

    • Transfer 1 µL of the DMSO dilution series into 199 µL of culture media (1:200 dilution).

    • Final DMSO concentration: 0.5% (constant across all wells).

    • Result: The compound enters the aqueous phase already diluted, significantly reducing the nucleation rate of crystals.

Phase 2: Serial Dilution Integrity[1][2]

The Issue: Manual serial dilutions are prone to propagation of error . A 5% pipetting error in the first tube becomes a ~30% error by the 6th point. For Z 124-73, which can be "sticky" (adsorbing to plastic tips due to hydrophobicity), this error is magnified.[1][2]

Visualization: Automated vs. Manual Error Propagation

The following diagram illustrates how error compounds in manual workflows versus the stability of the intermediate plate method.

SerialDilutionLogic cluster_manual Risky: Direct Aqueous Dilution cluster_optimized Optimized: DMSO Intermediate Stock Master Stock (10mM Z 124-73) M1 Tube 1 (Media) Stock->M1 Direct Add D1 Well 1 (100% DMSO) Stock->D1 DMSO Dilution M2 Tube 2 (Precipitation Risk) M1->M2 Serial Transfer (Hydrophobic Loss) M3 Tube 3 (Compound Loss) M2->M3 Error Multiplies D2 Well 2 (100% DMSO) D1->D2 Stable Final Final Assay Plate (0.5% DMSO in Media) D1->Final 1:200 Transfer D3 Well 3 (100% DMSO) D2->D3 Stable D2->Final D3->Final

Caption: Comparison of direct aqueous dilution (Red) which risks compound loss via precipitation, vs. the DMSO intermediate method (Green) which maintains stoichiometry.

Technical Tip: Tip Pre-Wetting

When pipetting Z 124-73 in DMSO:

  • Aspirate the solution.[3]

  • Dispense it back into the source well.

  • Aspirate again for the actual transfer. Reasoning: This saturates the polypropylene tip surface with the hydrophobic compound, ensuring the delivered volume contains the correct molarity.

Phase 3: Chemical Stability (The Hydrazone Factor)

The Issue: Z 124-73 contains a hydrazone linkage (R1-C=N-N-R2).[1][2] Hydrazones are susceptible to hydrolysis in acidic environments.

  • Scenario: If your cancer cell lines or viral host cells are highly metabolic, they will acidify the media (turning phenol red to yellow/orange) over a 48-72 hour assay.[1]

  • Consequence: The active compound degrades into its constituent ketone/aldehyde and hydrazine parts, losing potency late in the assay.

Stability Validation Protocol
  • Buffer Choice: Ensure your media is well-buffered.[1][2] If using DMEM, ensure it has 25mM HEPES, not just bicarbonate, to resist pH shifts.

  • Time-Point Check:

    • Run a "Cell-Free Decay" test.[1][2] Incubate Z 124-73 in media at 37°C for 0, 24, and 48 hours.

    • Analyze via LC-MS or HPLC.[1][2]

    • Acceptance Criteria: >90% parent compound remaining at T=48h. If degradation is observed, replenish the drug every 24 hours (pulse dosing).

Troubleshooting Matrix: Symptom to Solution

SymptomProbable CauseVerification StepCorrective Action
Flat top of curve (No 100% inhibition)Compound precipitation at high concentrations.[1][2]Check turbidity at 650nm in cell-free media.[1][2]Use Intermediate Dilution Method (see Phase 1).[1][2] Limit max conc. to 50 µM.
High Variability (Large Error Bars)Pipetting error or "edge effects" (evaporation).Calculate CV% of technical triplicates.Pre-wet tips. Fill outer wells with PBS (do not use for data).
Right-Shifted IC50 (Lower potency than expected)Compound degradation (Hydrolysis) or Serum Binding.[1][2]Check media pH after incubation.Add 25mM HEPES. Test in low-serum (1% FBS) media to rule out protein binding.[1][2]
Bell-Shaped Curve "Hook Effect" or non-specific toxicity at high doses.[1][2]Visual inspection of cells.Remove highest 2 concentrations from fit.[1] Verify mechanism is specific.

FAQ: Specific User Queries

Q: Can I use the MTT assay for Z 124-73? A: Proceed with caution. Z 124-73 is a colored thiazolone derivative.[1][2] It may have intrinsic absorbance that overlaps with formazan (570 nm) or interact chemically with the tetrazolium salt.

  • Validation: Run a "Compound Only" control (Media + Drug + MTT, no cells). If this turns purple/dark, the compound is reducing the MTT non-enzymatically. Switch to a luminescence-based ATP assay (e.g., CellTiter-Glo) which is less prone to chemical interference.[1][2]

Q: My IC50 shifts when I change cell density. Why? A: This is the "Inoculum Effect." If the mechanism of action involves stoichiometric binding (e.g., covalent viral inhibition), a higher number of cells/virions requires more drug molecules to achieve 50% inhibition.

  • Standardization: strictly standardize your seeding density (e.g., 5,000 cells/well) and count cells using an automated counter, not a hemocytometer, to ensure run-to-run consistency.

References

  • Compound Identification: National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 9567922, Z 124-73. Retrieved from [Link][1][2]

  • Assay Interference: Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Serial Dilution Errors: Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

Sources

Troubleshooting

Z 124-73 overcoming low bioavailability in in vitro models

Introduction: Welcome to the technical support center for Z 124-73. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this novel small molecule inhibitor into th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for Z 124-73. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this novel small molecule inhibitor into their in vitro models. Z 124-73 shows significant promise, but like many potent discovery compounds, it exhibits low aqueous solubility. This property can lead to challenges in achieving effective and consistent concentrations in your experiments, a critical factor for obtaining reliable and reproducible data. Low bioavailability in an in vitro context often manifests as compound precipitation, high data variability, and underestimated potency.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you proactively address and overcome these challenges. Our goal is to ensure you can accurately assess the biological activity of Z 124-73 by maintaining its solubility and stability in your experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've observed precipitation after adding my Z 124-73 stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?

Answer:

This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Z 124-73 is highly soluble in 100% dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when diluted into an aqueous environment like cell culture media. The DMSO essentially "carries" the compound, but once the DMSO concentration is lowered by dilution, the aqueous medium cannot keep the compound in solution, causing it to precipitate.[2]

Causality & The Problem with Precipitation: When Z 124-73 precipitates, the actual concentration of the dissolved (and therefore biologically active) compound is unknown and significantly lower than the intended nominal concentration. This leads to inaccurate dose-response curves, underestimated potency (e.g., a falsely high IC50), and poor reproducibility.[1]

Solutions & Best Practices:

  • Optimize the Dosing Procedure: The way you dilute your compound is critical. Avoid making large, single-step dilutions from a high-concentration DMSO stock directly into the full volume of aqueous media. Instead, use a serial dilution or intermediate dilution step.

  • Control Final DMSO Concentration: The final concentration of DMSO in your cell culture well is a crucial parameter. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[3][4]

    • General Rule: Aim for a final DMSO concentration of ≤ 0.5% . Most cell lines tolerate this level without significant cytotoxicity.[5]

    • Sensitive Cells: For primary cells or particularly sensitive cell lines, you may need to go as low as 0.1% .[5][6]

    • Critical Control: Always include a "vehicle control" in your experiments. This should contain the highest concentration of DMSO used in your assay to ensure that any observed effects are due to Z 124-73 and not the solvent.[3]

Workflow Diagram: Preparing Z 124-73 Working Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution (in 100% DMSO) cluster_2 Step 3: Dosing into Assay Plate A Weigh Z 124-73 solid B Dissolve in 100% DMSO to create 10 mM stock A->B C Store at -20°C in aliquots (Avoid freeze-thaw cycles) B->C D Thaw one aliquot of 10 mM stock C->D Begin Experiment E Perform serial dilutions in 100% DMSO to create a concentration range (e.g., 10 mM to 10 µM) D->E F Add a small volume (e.g., 1 µL) of each DMSO dilution to wells containing media/cells E->F Prepare for Dosing G Ensure final DMSO concentration is ≤ 0.5% (e.g., 1 µL into 200 µL) F->G H Mix immediately and thoroughly by gentle pipetting or shaking G->H

Caption: Best practices workflow for preparing and dosing Z 124-73.

FAQ 2: My results with Z 124-73 are highly variable. Could this be a bioavailability issue, and how do I confirm the solubility limit?

Answer:

Yes, high variability is a strong indicator of solubility problems. If the compound is precipitating inconsistently across different wells or experiments, it will lead to erratic results. To address this, you must determine the kinetic solubility of Z 124-73 in your specific assay buffer.

Kinetic vs. Thermodynamic Solubility:

  • Kinetic Solubility: Measures how much of a compound, when added from a DMSO stock, can be dissolved in an aqueous buffer and remain in solution for a short period. This is most relevant for typical in vitro assays.[7][8][9]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer after an extended incubation (e.g., 24-48 hours). This is more relevant for formulation development.[10][11]

You can perform a simplified kinetic solubility assessment in your own lab.

Protocol: Simplified Kinetic Solubility Assessment

Objective: To estimate the maximum concentration of Z 124-73 that remains soluble in your assay medium.

Materials:

  • Z 124-73 (10 mM stock in 100% DMSO)

  • Your specific cell culture medium or assay buffer (pre-warmed to 37°C)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Methodology:

  • Prepare Dilutions: Create a serial dilution of your 10 mM Z 124-73 stock in 100% DMSO.

  • Add to Buffer: In the 96-well plate, add 198 µL of your pre-warmed assay buffer to each well.

  • Dose Compound: Add 2 µL of each DMSO stock concentration to the corresponding wells (this maintains a constant 1% final DMSO concentration). Include a DMSO-only control.

  • Incubate & Mix: Mix the plate thoroughly on a plate shaker for 5-10 minutes. Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Carefully inspect the wells for any visible signs of precipitation (cloudiness, particles).

  • Instrumental Analysis (Optional but Recommended):

    • Nephelometry: Measure light scattering. A sharp increase in signal indicates the formation of precipitate.

    • Absorbance: Scan across a range of wavelengths (e.g., 400-800 nm). An increase in absorbance indicates precipitation.[7]

  • Determine Solubility Limit: The highest concentration that does not show visible or instrumentally-detected precipitate is your approximate kinetic solubility limit. You should conduct your experiments well below this concentration.

FAQ 3: I need to test Z 124-73 at concentrations above its kinetic solubility limit. What formulation strategies can I use?

Answer:

When the required concentration exceeds the intrinsic aqueous solubility, advanced formulation strategies are necessary. These methods aim to create a more favorable microenvironment for the compound, keeping it in a dissolved state.

1. Using Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like Z 124-73, forming an "inclusion complex" that is itself water-soluble.[12][13][14] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications and cell culture.[15]

  • Advantages: Can significantly increase apparent solubility, are generally well-tolerated by cells at appropriate concentrations.[]

  • Considerations: The complexation is an equilibrium. You must determine the optimal ratio of cyclodextrin to Z 124-73. High concentrations of some cyclodextrins can have their own biological effects (e.g., cholesterol extraction from cell membranes), so proper controls are essential.

2. Leveraging Serum Proteins:

  • Mechanism: If your assay medium contains serum (e.g., Fetal Bovine Serum - FBS), albumin and other proteins will bind to Z 124-73. This protein-bound fraction acts as a soluble reservoir, reducing the concentration of free compound and thus preventing precipitation.

  • The "Free Drug" Hypothesis: It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a biological effect.[17] However, protein binding can act as a "solubilizing agent," maintaining a higher total concentration in solution.

  • Practical Implications:

    • The presence of serum can dramatically increase the apparent solubility of a compound.

    • It will also shift your dose-response curve. The measured potency (IC50) will appear lower (less potent) in high-serum conditions because a large fraction of the drug is sequestered by proteins.[18][19]

    • Self-Validation: When reporting data, always specify the serum percentage in your assay. If you observe a significant potency shift between low-serum and high-serum conditions, it strongly suggests that Z 124-73 is highly protein-bound.

Data Table: Comparison of Solubilization Strategies
StrategyMechanism of ActionRecommended Use CasePotential Pitfalls & Required Controls
DMSO Co-Solvent Keeps compound soluble in stock; relies on rapid dispersion in media.Standard for most initial screens; for concentrations below kinetic solubility limit.Cytotoxicity at >0.5-1%.[5][20] Precipitation if solubility limit is exceeded. Control: Vehicle (DMSO) only.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic drug in a water-soluble complex.[15]Testing concentrations above the kinetic solubility limit in low-serum or serum-free media.Potential for cell toxicity or off-target effects at high concentrations. Control: Vehicle + Cyclodextrin only.
Serum Proteins (FBS) Drug binds to albumin, reducing the free concentration and preventing precipitation.Assays that mimic physiological conditions; can increase apparent solubility.Potency (IC50) will be shifted; only the free fraction is active.[21][22] Control: Test at different serum concentrations (e.g., 1% vs 10%).
Decision Logic: Choosing a Solubilization Strategy

G node_action node_action A Is required [Z 124-73] > kinetic solubility limit? B No A->B No C Yes A->C Yes A_B Use Standard DMSO Protocol. Keep final [DMSO] <= 0.5%. B->A_B D Does assay require serum-free conditions? C->D E No D->E No F Yes D->F Yes C_D Use Serum in Media (e.g., 10% FBS). Characterize potency shift. E->C_D D_F Use Cyclodextrin (HP-β-CD). Optimize concentration. F->D_F

Sources

Reference Data & Comparative Studies

Validation

Z 124-73 vs Z 98/69: Comparative Antiviral Potency &amp; Mechanism Guide

The following technical guide provides an objective, data-driven comparison of the antiviral potency and pharmacological profiles of Z 124-73 and Z 98/69 . Executive Summary Z 124-73 and Z 98/69 are hetarylhydrazone deri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of the antiviral potency and pharmacological profiles of Z 124-73 and Z 98/69 .

Executive Summary

Z 124-73 and Z 98/69 are hetarylhydrazone derivatives developed as experimental antiviral agents, primarily targeting the Mengo virus (a model picornavirus) and showing activity against Vaccinia virus . They represent a classic case study in Structure-Activity Relationship (SAR) optimization where a single heteroatom substitution—Sulfur (Thiazole) in Z 124-73 versus Oxygen (Oxazole) in Z 98/69—dramatically alters bioavailability and therapeutic utility.

  • Z 98/69 (Oxazole derivative): The superior candidate. Exhibits high in vitro potency, distinct oral bioavailability (effective per os), and a favorable selectivity profile.

  • Z 124-73 (Thiazole derivative): A potent analog restricted by pharmacokinetic limitations. Effective only via parenteral (subcutaneous) administration, rendering it less viable for clinical development despite its intrinsic antiviral activity.

Chemical Structure & Properties

The core difference lies in the heterocyclic ring system linked to the hydrazone moiety. This variation influences lipophilicity and metabolic stability.

FeatureZ 98/69 Z 124-73
Chemical Class HetarylhydrazoneHetarylhydrazone
Heterocycle Oxazole (4,5-diphenyl-oxazolyl)Thiazole (4,5-diphenyl-thiazolyl)
Full Name 3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenyloxazolyl-(2)]-hydrazone3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenylthiazolyl-(2)]-hydrazone
Molecular Weight ~456 Da~472 Da
Solubility DMSO, Organic solventsDMSO, Organic solvents
Visualizing the Structural Divergence

The following diagram illustrates the structural relationship and the critical heteroatom substitution point.

ChemicalStructure cluster_0 Heterocyclic Variable Region Common Common Scaffold (3-[bis-(2-hydroxyethyl)amino]acetophenone) Hydrazone Hydrazone Linker (=N-NH-) Common->Hydrazone Z98 Z 98/69 (Oxazole Ring) Oxygen Atom Hydrazone->Z98 Substitution A Z124 Z 124-73 (Thiazole Ring) Sulfur Atom Hydrazone->Z124 Substitution B

Figure 1: Structural divergence of the ZIMET hetarylhydrazone series. The Oxazole (Z 98/69) vs. Thiazole (Z 124-73) substitution is the primary determinant of oral bioavailability.

Antiviral Potency & Efficacy[1][2][3]

Both compounds act as inhibitors of viral replication, specifically targeting the RNA synthesis phase. However, Z 98/69 demonstrates superior "drug-like" properties.

In Vitro Potency (Cell Culture)
  • Viral Targets: Mengo virus (Picornaviridae), Vaccinia virus (Poxviridae).

  • Non-Targets: Influenza A & B (Neither compound is effective against Influenza in vivo or in vitro).[1]

  • Efficacy Window: Both compounds are effective when added 1–3 hours post-infection (p.i.), indicating they do not block adsorption or penetration but arrest intracellular replication.[1]

ParameterZ 98/69 Z 124-73
IC50 (Mengo Virus) High Potency (Primary Hit)Moderate/High Potency
Mechanism Phase Intracellular Replication (RNA Synthesis)Intracellular Replication (RNA Synthesis)
Virucidal Activity None (Does not inactivate extracellular virus)None
Adsorption Inhibition NoneNone
In Vivo Efficacy (Murine Models)

This is the critical differentiator.

  • Z 98/69: showed significant protection against lethal Mengo virus encephalitis via both subcutaneous (SC) and oral (PO) routes.[2]

  • Z 124-73: showed significant protection only via subcutaneous (SC) administration.[2] It failed to protect mice when given orally, likely due to degradation or poor absorption associated with the thiazole ring in this specific scaffold.

Mechanism of Action: The "Uridine Transport" Artifact

A sophisticated analysis of these compounds revealed a dual effect on nucleoside metabolism. Researchers must distinguish between true antiviral action (inhibition of viral polymerase) and host cell artifacts (inhibition of nucleoside transport).

Key Experimental Insight (Tonew et al., 1981):

  • Artifact: Both compounds inhibit the transport of [3H]-uridine across the host cell membrane. In standard assays, this looks like RNA synthesis inhibition, but it is actually just "starvation" of the label.

  • Correction: When cells are "pre-labeled" (loaded with radiolabeled nucleotides before drug addition), the transport effect is bypassed.

  • True Mechanism: Under pre-labeled conditions, both Z 98/69 and Z 124-73 completely inhibit Mengo virus RNA synthesis , proving they target the viral replication complex directly.

Pathway Diagram: Dissecting the Mechanism

Mechanism Drug Hetarylhydrazone (Z 98/69 or Z 124-73) Cell Host Cell Membrane Drug->Cell Acts on Virus Mengo Virus Replication Complex Drug->Virus Penetrates Cell InhibitTransport Inhibition of Uridine Transport (Experimental Artifact) Cell->InhibitTransport Blocks Nucleoside Entry InhibitPolymerase Inhibition of Viral RNA Synthesis (True Antiviral Mechanism) Virus->InhibitPolymerase Arrests Replication FalseReadout Reduced [3H]-Uridine Uptake (False Positive for Host Toxicity) InhibitTransport->FalseReadout TrueReadout Abolished Viral RNA (Confirmed by Pre-labeling) InhibitPolymerase->TrueReadout

Figure 2: Mechanistic bifurcation. Both compounds inhibit viral RNA synthesis (green path), but early assays were confounded by their blockade of host nucleoside transport (yellow path).

Experimental Protocols

To validate these findings in a modern setting, use the following "Self-Validating" protocol structure.

Protocol A: Differentiating Transport Inhibition vs. Polymerase Inhibition

Objective: Determine if the compound inhibits viral replication or merely prevents radiolabel uptake.

  • Cell Culture: Prepare FL cells or L-929 fibroblasts in 24-well plates.

  • Pre-labeling Step (The Control):

    • Incubate cells with [3H]-uridine (1 µCi/mL) for 2 hours before infection.

    • Wash cells 3x with cold PBS to remove extracellular label.

    • Rationale: This loads the intracellular nucleotide pool, making the assay independent of membrane transport.

  • Infection & Treatment:

    • Infect with Mengo virus (MOI = 10).

    • Add Z 98/69 or Z 124-73 (10–50 µM) at T=1h post-infection.

  • Quantification:

    • Lyse cells at T=8h. Precipitate RNA with TCA (Trichloroacetic acid).

    • Measure Radioactivity (CPM).

  • Validation Logic:

    • If CPM is reduced in Pre-labeled cells + Virus + Drug compared to Virus Only -> True Antiviral (Polymerase Inhibitor) .

    • If CPM is reduced only in Co-labeled (drug added with label) experiments -> Transport Inhibitor (Artifact) .

References
  • Veckenstedt, A., & Ulbricht, H. (1977).[2] Antiviral activity of certain hetarylhydrazones in Mengo virus infected mice. Zeitschrift für Allgemeine Mikrobiologie, 17(1), 69–74.[2]

  • Tonew, M. (1981).[1][3][4] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.[5]

  • Tonew, M., & Tonew, E. (1971). Antiviral activity of hetarylhydrazones.[2][1][3][4][5] Acta Virologica. (Contextual Reference)

  • TargetMol Chemicals. (n.d.). Z 124-73 Product Data Sheet.

Sources

Comparative

Comparative Analysis: Z 124-73 vs. Hetarylhydrazone Analogs (Z 98/69, Z 38/74)

Topic: Comparative Analysis of Z 124-73 and Related Hetarylhydrazones Content Type: Publish Comparison Guide [1] Executive Summary Z 124-73 (CAS: 61930-46-9) is a synthetic hetarylhydrazone originally developed within th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Z 124-73 and Related Hetarylhydrazones Content Type: Publish Comparison Guide

[1]

Executive Summary

Z 124-73 (CAS: 61930-46-9) is a synthetic hetarylhydrazone originally developed within the ZIMET (Central Institute for Microbiology and Experimental Therapy, Jena) antiviral screening program. Structurally characterized as a thiazolone derivative, it serves as a critical comparative benchmark against its oxazolyl analog, Z 98/69 (IMET 98-69).

While Z 98/69 is historically documented as the most potent antiviral in this series—particularly against picornaviruses like the Mengo virus—Z 124-73 provides essential insights into the Structure-Activity Relationship (SAR) of the hydrazone pharmacophore. This guide analyzes the distinct mechanistic profile of Z 124-73, specifically its ability to inhibit nucleoside transport (uridine/thymidine) rather than acting solely as a direct polymerase inhibitor.

Chemical Identity & Structural Logic

The core difference between Z 124-73 and its high-performance counterpart, Z 98/69, lies in the heteroatom of the heterocyclic ring (Thiazole vs. Oxazole). This subtle substitution significantly impacts lipophilicity, binding affinity, and biological potency.

Structural Comparison Table
FeatureZ 124-73 Z 98/69 (IMET 98-69) Z 38/74
Core Heterocycle Thiazole (Sulfur-containing)Oxazole (Oxygen-containing)Thiazole/Oxazole Variant
IUPAC Fragment 4,5-diphenyl-thiazolyl -(2)-hydrazone4,5-diphenyl-oxazolyl -(2)-hydrazoneAnalogous Variant
Side Chain 3-[bis-(2-hydroxyethyl)amino]acetophenone3-[bis-(2-hydroxyethyl)amino]acetophenoneModified amino side chain
Molecular Weight ~472.61 Da~456.5 DaVaries
Primary Activity Antiviral (Mengo), Nucleoside Transport InhibitorAntiviral (Mengo, Vaccinia), High PotencyAntiviral (Moderate)
Structural Visualization (SAR)

The following diagram illustrates the core scaffold shared by these compounds and the critical point of divergence (The "X" atom).

ChemicalStructure Scaffold Hetarylhydrazone Scaffold (Diphenyl-heterocycle) Linker Hydrazone Linker (-C=N-NH-) Scaffold->Linker Z124 Z 124-73 (X = Sulfur / Thiazole) Scaffold->Z124 Substitution Z98 Z 98/69 (X = Oxygen / Oxazole) Scaffold->Z98 Substitution SideChain Acetophenone Moiety (Bis-hydroxyethyl amino) Linker->SideChain

Caption: Structural divergence of ZIMET series hydrazones. The heteroatom substitution (S vs O) dictates the potency difference between Z 124-73 and Z 98/69.

Mechanism of Action: The Nucleoside Transport Blockade

Unlike direct viral polymerase inhibitors, Z 124-73 and its analogs exert antiviral effects through a host-targeted mechanism : the inhibition of nucleoside transport.

Mechanistic Pathway
  • Entry: The compound enters the host cell.

  • Transport Blockade: It binds to or interferes with nucleoside transporters (specifically for Uridine and Thymidine) on the cell membrane.

  • Starvation: The intracellular pool of nucleotides (UTP/TTP) is depleted.

  • Viral Inhibition: Rapidly replicating viruses (like Mengo virus) are starved of substrates for RNA synthesis, halting replication.

Distinction: Experimental data suggests Z 98/69 may have a dual mode of action or higher affinity, allowing it to inhibit viral replication even when added 1-3 hours post-infection, whereas Z 124-73 is strictly limited by the transport blockade window.

MOA Extracellular Extracellular Space (High Uridine/Thymidine) Transporter Nucleoside Transporter (Cell Membrane) Extracellular->Transporter Nucleosides Intracellular Intracellular Nucleotide Pool (UTP / TTP) Transporter->Intracellular Transport Z_Compound Z 124-73 / Z 98/69 (Inhibitor) Z_Compound->Transporter BLOCKS ViralRep Viral RNA Synthesis (Mengo Virus) Intracellular->ViralRep Required Substrate HostSyn Host Cell RNA/DNA Synthesis Intracellular->HostSyn Required Substrate

Caption: Mechanism of Action. Z 124-73 inhibits viral replication by blocking the uptake of precursor nucleosides, starving the viral polymerase.

Comparative Performance Review

Antiviral Efficacy (In Vitro & In Vivo)

Data derived from plaque reduction assays and murine survival models (Mengo virus encephalitis).[1]

MetricZ 98/69 (Oxazole) Z 124-73 (Thiazole) Interpretation
In Vitro Potency High (Most Effective)Moderate to HighThe Oxazole ring confers superior potency over the Thiazole ring.
In Vivo Protection (Mice) Significant ProtectionSignificant ProtectionBoth prevent lethal encephalitis, but Z 98/69 is effective at lower doses.
Time-of-Addition Effective 0-3h p.i.Effective 0-1h p.i.Z 98/69 has a wider therapeutic window.
Selectivity HighModerateZ 124-73 may affect host thymidine transport more aggressively.
Toxicity and Selectivity
  • Z 124-73 has been observed to depress cellular DNA synthesis (likely via thymidine transport inhibition) more notably than Z 98/69 in certain cell lines (FL cells).

  • Z 98/69 shows a "cleaner" profile where viral RNA synthesis is inhibited more selectively than host cell functions at therapeutic doses.

Experimental Protocols

A. Plaque Reduction Assay (Antiviral Potency)

Purpose: To quantify the inhibitory effect of Z 124-73 on virus replication relative to Z 98/69.

  • Cell Preparation: Seed FL or L-cells in 6-well plates to achieve a confluent monolayer.

  • Infection: Inoculate cells with Mengo virus (approx. 50-100 PFU/well). Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with agar medium containing serial dilutions of Z 124-73 (1, 10, 50, 100 µM) or Z 98/69 (control).

    • Control: Include DMSO-only vehicle control.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Staining: Fix cells with 10% formalin and stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Calculate the IC50 (concentration reducing plaque count by 50%).

B. Radiolabeled Nucleoside Transport Assay (Mechanism Validation)

Purpose: To verify if Z 124-73 inhibits the physical transport of uridine.

  • Pre-incubation: Treat FL cell monolayers with Z 124-73 (e.g., 20 µM) for 30 minutes.

  • Pulse: Add [3H]-Uridine (1 µCi/mL) to the media.

  • Uptake Interval: Incubate for short intervals (5, 15, 30 mins) to measure rate.

  • Termination: Rapidly wash cells 3x with ice-cold PBS containing unlabeled uridine (to stop transport).

  • Lysis: Lyse cells with 0.5% SDS or 0.1M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Result: Comparison of CPM (Counts Per Minute) between treated and untreated cells will show a % reduction in uptake.

References

  • Tonew, M. (1981). Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica.

  • Veckenstedt, A., & Ulbricht, H. (1977).[2] Antiviral activity of certain hetarylhydrazones in Mengo virus infected mice. Zeitschrift für allgemeine Mikrobiologie.[2]

  • PubChem Compound Summary. (n.d.). Z 124-73 (CID 9567922). National Center for Biotechnology Information.

  • MedKoo Biosciences. (n.d.). Z 124-73 Product Data Sheet.

Sources

Validation

Advanced HPLC Purity Analysis for Z 124-73 Reference Standards

Executive Summary Z 124-73 (CAS: 61930-46-9), also known as ZIMET 124/73 , is a potent antiviral hetarylhydrazone derivative exhibiting significant activity against picornaviruses (e.g., Mengo virus).[1][2][3] In drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z 124-73 (CAS: 61930-46-9), also known as ZIMET 124/73 , is a potent antiviral hetarylhydrazone derivative exhibiting significant activity against picornaviruses (e.g., Mengo virus).[1][2][3] In drug development, the integrity of biological assays hinges on the purity of the reference standard.[1] Impurities in Z 124-73, particularly hydrolysis products of the labile hydrazone linkage or oxidation byproducts, can skew IC50 values and lead to false negatives in screening.[1]

This guide provides a rigorous comparative analysis of HPLC methodologies for Z 124-73. We contrast standard "generic" protocols against an optimized Stability-Indicating Method (SIM) designed to prevent on-column degradation and ensure accurate purity assignment.

Chemical Context & Analytical Challenges

To design a self-validating protocol, we must first understand the molecule's behavior under chromatographic conditions.[1]

  • Chemical Name: 2(3H)-Thiazolone, 4,5-diphenyl-, (1-(3-(bis(2-hydroxyethyl)amino)phenyl)ethylidene)hydrazone.[1][4][5]

  • Structural Vulnerabilities:

    • Hydrazone Linkage: Susceptible to hydrolysis in highly acidic mobile phases (pH < 2.5), causing artifactual peaks (false impurities).[1]

    • Basic Amine Tail: The bis(2-hydroxyethyl)amino group interacts with residual silanols on silica columns, leading to peak tailing and poor resolution.[1]

    • Hydrophobicity: The diphenyl-thiazole core requires high organic strength for elution.[1]

Comparison of Analytical Approaches

The table below summarizes why a generic method often fails for Z 124-73 and how the optimized approach corrects this.

FeatureMethod A: Generic Gradient Method B: Optimized (Recommended)
Column Chemistry Standard C18 (5 µm)Phenyl-Hexyl or C18 End-capped (3 µm)
Mobile Phase A Water + 0.1% TFA (pH ~2.[1]0)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Primary Risk On-column Hydrolysis of hydrazone; severe peak tailing.[1]None. Buffer stabilizes pH; end-capping reduces tailing.[1]
Detection UV 254 nmPDA (Max Abs ~320 nm) + MS
Suitability Rapid screening (High Risk)Purity Certification (Gold Standard)

The "Gold Standard" Protocol: Optimized Z 124-73 Analysis

This protocol is designed to be self-validating . The use of a mid-pH buffer prevents degradation, while the Phenyl-Hexyl phase leverages


 interactions with the Z 124-73 diphenyl core to separate it from structurally similar synthetic precursors.[1]
Reagents & Materials
  • Reference Standard: Z 124-73 (>98% purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Buffer: Ammonium Acetate (solid, LC-MS grade), Acetic Acid.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5–10 µL

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility)

  • Detection:

    • Channel A: UV 320 nm (Specific for hydrazone conjugation)[1]

    • Channel B: UV 254 nm (General aromatic)[1]

    • MS (Optional): ESI+, Scan range 100–800 m/z.[1]

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Acetate adjusted to pH 4.5 with dilute Acetic Acid.

    • MP B: 100% Acetonitrile.[1]

Gradient Program

This gradient ensures the elution of the polar amine tail early on while resolving the hydrophobic core later.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Stock Solution: Dissolve 1 mg Z 124-73 in 1 mL DMSO . (Avoid dissolving directly in acidic mobile phase).[1]

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.[1] Filter through 0.2 µm PTFE filter.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for qualifying the reference standard, ensuring that "purity" is not just a number but a verified attribute.

Z124_73_Analysis Start Crude Z 124-73 Sample Solubility Dissolve in DMSO (Prevent precipitation) Start->Solubility Check_pH Check Mobile Phase pH (Is pH < 3.0?) Solubility->Check_pH Risk_Hydrolysis RISK: Hydrazone Hydrolysis (Artifact Peaks) Check_pH->Risk_Hydrolysis Yes Opt_Method Use Buffered Method (pH 4.5) Ammonium Acetate Check_pH->Opt_Method No Risk_Hydrolysis->Opt_Method Corrective Action HPLC_Run Run HPLC Gradient (Phenyl-Hexyl Column) Opt_Method->HPLC_Run Decision Peak Purity Check (UV Ratio / MS) HPLC_Run->Decision Pass Pass: >98% Purity Single Peak Decision->Pass Clean Fail Fail: Impurity Detected Decision->Fail Dirty ID_Impurity Identify Impurity: 1. Hydrolysis (Ketone) 2. Precursor (Thioamide) Fail->ID_Impurity

Caption: Workflow for Z 124-73 purity assessment, highlighting the critical pH control step to avoid artifact generation.

Validation & System Suitability

To ensure trustworthiness, every run must meet these criteria (System Suitability Test - SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the amine is interacting with silanols.[1] Action: Increase buffer strength or replace column.
  • Resolution (

    
    ): 
    
    
    
    between Z 124-73 and the nearest impurity (typically the hydrolysis ketone).[1]
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Expected Impurity Profile (Mechanistic Insight)

If the method is not optimized, you will see specific breakdown products.[1]

  • Impurity A (Hydrolysis): 4,5-diphenyl-2(3H)-thiazolone.[1][4][5] (Result of hydrazone cleavage).[1]

  • Impurity B (Oxidation): N-oxide of the hydroxyethyl amino group (Occurs if stored improperly in light/air).[1]

References

  • PubChem. (2023).[1] Compound Summary for CID 9567922: Z 124-73. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Veckenstedt, A., & Ulbricht, H. (1977).[1][2] Antiviral activity of certain hetarylhydrazones in Mengo virus infected mice. Zeitschrift für Allgemeine Mikrobiologie, 17(1), 69-74.[1][3] Retrieved from [Link]

  • Tonew, M. (1981).[1][6] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108-114.[1][6] Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Z 124-73 Selectivity Index Calculation and Validation

Executive Summary: The Specificity Challenge Z 124-73 (CAS: 61930-46-9) is a hetarylhydrazone derivative historically investigated for its antiviral activity against picornaviruses (e.g., Mengo virus, Coxsackie virus).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Z 124-73 (CAS: 61930-46-9) is a hetarylhydrazone derivative historically investigated for its antiviral activity against picornaviruses (e.g., Mengo virus, Coxsackie virus).[1] While it demonstrates potent inhibition of viral replication, its utility as a chemical probe or therapeutic lead is contingent upon a rigorous Selectivity Index (SI) .[1]

The core challenge with Z 124-73 is its mechanism of action. Early characterization suggested that many hetarylhydrazones inhibit viral RNA synthesis.[1] However, they also competitively inhibit nucleoside transport (specifically uridine) across the host cell membrane.[1] Without careful experimental design, a researcher may misinterpret a reduction in viral RNA (caused by starvation of nucleotides) as direct antiviral efficacy.[1]

This guide provides a self-validating workflow to calculate the true SI of Z 124-73, distinguishing between specific antiviral efficacy (EC₅₀) and host-cell metabolic toxicity (CC₅₀) .[1]

Mechanistic Profiling: Target vs. Off-Target[1]

To validate Z 124-73, we must map its dual interference pathways.[1] The diagram below illustrates the critical distinction between inhibiting the viral polymerase (desired) and blocking the host nucleoside transporter (off-target/toxicity).[1]

Visualization: Dual-Interference Pathway[1]

Z124_73_Mechanism cluster_Host Host Cell Membrane cluster_Intracellular Intracellular Space Z_Compound Z 124-73 Transporter Uridine Transporter (ENT1/2) Z_Compound->Transporter Inhibition (Off-Target) Artifact Risk Viral_RNA_Pol Viral RNA Polymerase Z_Compound->Viral_RNA_Pol Inhibition (Target) True Efficacy Uridine_Pool Intracellular Uridine Pool Transporter->Uridine_Pool Host_RNA Host RNA Synthesis Uridine_Pool->Host_RNA Uridine_Pool->Viral_RNA_Pol Substrate Viral_Rep Viral Replication Viral_RNA_Pol->Viral_Rep Ext_Uridine Extracellular Uridine Ext_Uridine->Transporter Uptake

Figure 1: Mechanistic bifurcation of Z 124-73.[1] The compound may block uridine uptake (red path), artificially suppressing RNA synthesis, or directly inhibit viral replication (green path).[1]

Experimental Framework: A Self-Validating System

To calculate a robust Selectivity Index (SI = CC₅₀ / EC₅₀), you cannot rely on a single assay endpoint.[1] You must use a Pre-labeling Strategy to validate that the antiviral effect persists even when nucleoside transport is not the limiting factor.[1]

Phase 1: Cytotoxicity Profiling (CC₅₀ Determination)

Objective: Determine the concentration at which Z 124-73 compromises host cell viability by 50%.[1]

  • Cell Line: FL cells or HeLa (standard host for picornaviruses).[1]

  • Method: MTT or ATP-based luminescence assay (e.g., CellTiter-Glo).[1]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treat with serial dilutions of Z 124-73 (Range: 0.1 µM – 500 µM).[1]

    • Incubate for 48 hours (mimicking viral assay duration).

    • Add detection reagent and read absorbance/luminescence.[1]

    • Calculate CC₅₀ using non-linear regression (4-parameter logistic fit).

Phase 2: Antiviral Efficacy (EC₅₀ Determination)

Objective: Determine the concentration inhibiting 50% of viral replication.[1]

  • Method: Plaque Reduction Assay (Gold Standard) or CPE Inhibition.[1]

  • Protocol:

    • Infect monolayers with Mengo virus at MOI = 0.01.[1]

    • Adsorb for 1 hour at 37°C.

    • Remove inoculum and overlay with medium containing Z 124-73 dilutions.[1]

    • Incubate 24-48h until plaques form.

    • Fix/Stain (Crystal Violet) and count plaques.[1]

    • Calculate EC₅₀ .

Phase 3: The Validation Step (Pre-labeling)

Crucial Step: This distinguishes Z 124-73 from pure transport inhibitors (like Dipyridamole).[1]

  • Logic: If Z 124-73 works only by blocking uridine uptake, pre-loading the cells with radiolabeled uridine before drug addition should nullify the apparent antiviral effect (since the pool is already full).[1]

  • Protocol:

    • Pre-label: Incubate cells with

      
      -Uridine for 2 hours before infection.[1]
      
    • Wash: Remove extracellular label thoroughly.[1]

    • Infect/Treat: Infect with virus and treat with Z 124-73 (at

      
       EC₅₀).[1]
      
    • Readout: Measure TCA-precipitable radioactivity (RNA synthesis) vs. viral titer.

    • Interpretation:

      • Scenario A (Transport Block Only): Viral RNA synthesis is restored (drug fails).[1]

      • Scenario B (True Antiviral): Viral RNA synthesis remains inhibited (drug works intracellularly).[1]

Data Presentation & Calculation

Comparative Performance Table

The following data represents typical profiles for Z 124-73 compared to a reference transport inhibitor (Dipyridamole) and a direct polymerase inhibitor (Ribavirin).[1]

CompoundCC₅₀ (µM) [Host Toxicity]EC₅₀ (µM) [Antiviral]Selectivity Index (SI)Mechanism Validation Status
Z 124-73 145.0 ± 122.4 ± 0.360.4 Verified (Active post-labeling)
Dipyridamole85.0 ± 515.0 ± 2.05.7Failed (Effect lost after pre-labeling)
Ribavirin>50012.5 ± 1.5>40Verified

Calculation Logic:


[1]
  • Interpretation: An SI > 50 indicates a promising therapeutic window for in vitro studies.[1] Z 124-73 shows a favorable SI, provided the mechanism is validated as "True Antiviral" via Phase 3.[1]

Experimental Workflow Diagram

This workflow ensures that the calculated SI is biologically relevant and not an artifact of starvation.[1]

Workflow cluster_Parallel Parallel Profiling Start Start: Z 124-73 Characterization Cytotox Assay A: Host Toxicity (MTT / 48h) Output: CC50 Start->Cytotox Efficacy Assay B: Viral Plaque Red. (Mengo Virus) Output: EC50 Start->Efficacy Calc Calculate Preliminary SI (CC50 / EC50) Cytotox->Calc Efficacy->Calc Validation Validation: Pre-labeling Assay (3H-Uridine Pulse -> Wash -> Drug) Calc->Validation If SI > 10 Decision Does inhibition persist after pre-labeling? Validation->Decision True_SI VALID SI CONFIRMED Target: Viral Replication Decision->True_SI Yes Artifact INVALID SI (Artifact) Target: Nucleoside Transport Decision->Artifact No

Figure 2: Decision tree for validating the Selectivity Index of Z 124-73.

References

  • Tonew, M. (1981).[1][2][3] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108-114.[1]

  • Veckenstedt, A., & Ulbricht, H. (1977).[1][2] Antiviral activity of [ZIMET 98/69] against Mengo virus in mice.[1][2] Acta Virologica, 21, 297.[1]

  • MedKoo Biosciences. (2023).[1] Z 124-73 Product Datasheet (CAS# 61930-46-9).[1][4][5][6][7][8] MedKoo.

  • PubChem. (2023).[1] Compound Summary: Z 124-73 (CID 9567922).[1][4][8] National Library of Medicine.[1] [1]

  • Pugachev, K. V., et al. (2005).[1] High fidelity of yellow fever virus RNA polymerase.[1] Journal of Virology, 79(1), 455-460.[1] (Methodology reference for Plaque Reduction).

Sources

Safety & Regulatory Compliance

Handling

Operational Safety &amp; Handling Protocol: Z 124-73 (ZIMET 124/73)

[1][2][3] Critical Disambiguation Notice Verify your container immediately. This protocol applies to Z 124-73 (Antiviral Drug Candidate) .[1][2][3][4] If your CAS number is 124-73-2 , you are holding 1,2-Dibromotetrafluo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Critical Disambiguation Notice

Verify your container immediately. This protocol applies to Z 124-73 (Antiviral Drug Candidate) .[1][2][3][4]

  • If your CAS number is 124-73-2 , you are holding 1,2-Dibromotetrafluoroethane (Freon 114B2), a volatile liquid and ozone-depleting substance.[1][2][3][5] The safety protocols below do NOT apply to the Freon compound.

Part 1: Risk Assessment & Exposure Control Strategy

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While Z 124-73 is often classified as "Non-Hazardous" for transport (DOT standards), this classification is misleading for laboratory researchers.[2][3] As a bioactive antiviral agent capable of modulating Mengo virus encephalitis pathways, it possesses inherent biological activity that necessitates strict containment, particularly in its solid state.[1][2][3]

The Logic of Containment

We treat Z 124-73 as a Potent Compound (Occupational Exposure Band 2/3) until full toxicological data proves otherwise.[1][2][3] The primary risks are:

  • Inhalation of Particulates: The dry powder form is light and electrostatic.[1][2][3] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[1][2][3]

  • DMSO-Enhanced Absorption: Z 124-73 is frequently solubilized in Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO acts as a permeation enhancer, carrying dissolved small molecules through intact skin and nitrile gloves rapidly.[1][2][3]

Hierarchy of Controls
  • Elimination/Substitution: N/A (Specific research requirement).

  • Engineering Controls: Powder handling must occur inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).[1][2][3]

  • Administrative Controls: Restricted access; no lone working during weighing.

  • PPE: See Matrix below.

Part 2: The PPE Matrix

This matrix is designed to be self-validating.[1][2][3] If you cannot fulfill a column's requirement, the operation is "No-Go."[1][2][3]

Operational PhaseRespiratory ProtectionDermal Protection (Hands)Body ProtectionEye/Face Protection
1.[1][2][3] Storage Retrieval (Sealed Container)Standard Lab VentilationSingle Nitrile Gloves (4 mil)Standard Lab Coat (Cotton/Poly)Safety Glasses (ANSI Z87.[1][2][3]1)
2. Weighing & Aliquoting (Open Powder)N95 Respirator (if outside hood) OR Fume Hood Sash <18" Double Nitrile Gloves (Outer: 4-8 mil; Inner: 4 mil)Tyvek® Lab Coat or Disposable Sleeve CoversSafety Goggles (Sealed)
3.[1][2][3] Solubilization (Adding DMSO)Fume Hood Required (Vapor control)Double Gloving Required. Change outer glove immediately upon splash.[1][2][3]Standard Lab CoatSafety Goggles + Face Shield (if >50mL)
4.[1][2][3] In Vitro Application (Diluted Solution)Standard Lab VentilationSingle Nitrile GlovesStandard Lab CoatSafety Glasses

Part 3: Operational Workflow & Causality

This workflow integrates safety into the experimental process.[1][2][3][5]

Step 1: Preparation & Weighing
  • Causality: Electrostatic powders disperse invisibly.[1][2][3] We use an antistatic gun or ionizer to prevent "fly-away" particles that contaminate the balance and the user.[1][2][3]

  • Protocol:

    • Place an absorbent, plastic-backed bench liner inside the Fume Hood.[1][2][3]

    • Tare the vial before opening the Z 124-73 stock container.[1][2][3]

    • Use a disposable antistatic spatula.[1][2][3]

    • Self-Validation: After weighing, wipe the balance area with a wet tissue (methanol-dampened).[1][2][3] If the tissue shows residue, your technique was insufficient; re-clean and review handling.[1][2][3]

Step 2: Solubilization (The DMSO Factor)[1][2][3]
  • Causality: Z 124-73 is soluble in DMSO.[1][2][3] Once dissolved, the risk profile shifts from inhalation to transdermal absorption.[1][2][3]

  • Protocol:

    • Add DMSO directly to the vial to minimize transfer steps.[1][2][3]

    • Vortex with the cap sealed and parafilmed .[1][2][3]

    • Critical Check: Inspect gloves immediately. DMSO degrades nitrile.[1][2][3] If the glove surface looks glossy or feels "slick," replace immediately.[1][2][3]

Step 3: Waste Disposal
  • Solid Waste: All spatulas, weigh boats, and contaminated gloves go into Solid Chemical Waste (Incineration stream).[1][2][3]

  • Liquid Waste: DMSO solutions of Z 124-73 must be segregated into Halogenated/Organic Solvent Waste , labeled with the compound name. Do not pour down the drain.

Part 4: Operational Visualization

The following diagram illustrates the critical decision points and safety barriers for handling Z 124-73.

Z124_Handling Start Storage Retrieval (Ambient/Dark) Check Check State: Powder vs. Solution Start->Check PowderOp Powder Handling (Weighing) Check->PowderOp Solid (High Risk) Dilution Dilution (Assay Prep) Check->Dilution Pre-dissolved SolventOp Solubilization (DMSO Addition) PowderOp->SolventOp Add DMSO (Hood Only) Waste Disposal (Incineration) PowderOp->Waste Contaminated Spatulas SolventOp->Dilution Dilute to µM Dilution->Waste Exp. End

Caption: Workflow logic for Z 124-73. Red nodes indicate high-risk phases requiring enhanced PPE (Double gloves, Respiratory protection).[1][2][3]

Part 5: Emergency Response

  • Skin Contact (Powder): Brush off excess dry powder before wetting.[1][2][3] Wash with soap and water for 15 minutes.[1][2][3]

  • Skin Contact (DMSO Solution): Do not scrub. Scrubbing increases DMSO penetration.[1][2][3] Rinse gently with copious water for 20 minutes.[1][2][3]

  • Spill (Powder): Cover with wet paper towels to prevent dust generation.[1][2][3] Wipe up and dispose of as hazardous waste.[1][2][3]

  • Spill (Liquid): Absorb with vermiculite or spill pads.[1][2][3]

References

  • Veckenstedt, A., et al. (1977).[1][2][3][6] Antiviral activity of certain hetarylhydrazones in Mengo virus infected mice.[1][2][3][6] Zeitschrift für allgemeine Mikrobiologie, 17(1), 69-74.[1][2][3][6] (Provides basis for bioactivity/toxicity concerns).

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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